Product packaging for Z-Pyr-OH(Cat. No.:CAS No. 32159-21-0)

Z-Pyr-OH

Cat. No.: B554350
CAS No.: 32159-21-0
M. Wt: 263.25 g/mol
InChI Key: VHSFUGXCSGOKJX-JTQLQIEISA-N
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Description

Z-Pyr-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156957. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO5 B554350 Z-Pyr-OH CAS No. 32159-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFUGXCSGOKJX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32159-21-0, 80953-62-4
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=32159-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Z-Pyr-OH: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and relevant biological context of N-Benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-Pyr-OH. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference and comparison. There are some discrepancies in the reported melting point, which may be attributable to different analytical methods or sample purities.

PropertyValueSource(s)
Synonyms Cbz-L-pyroglutamic Acid, Z-L-Pyroglutamic Acid, (S)-1-(Benzyloxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
CAS Number 32159-21-0[1]
Molecular Formula C₁₃H₁₃NO₅[1]
Molecular Weight 263.25 g/mol [1]
Melting Point 128-130 °C[1]
139.0 - 143.0 °C
Boiling Point 525.4 ± 50.0 °C (Predicted)[1]
Density 1.408 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.03 ± 0.20 (Predicted)
Optical Rotation [α]²⁰/D = -34.0 to -37.0° (c=1, MeOH)

Chemical Structure and Identifiers

The structure of this compound features a pyroglutamic acid core, which is an L-proline derivative, with a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.

IdentifierString
IUPAC Name (2S)-5-oxo-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
SMILES O=C(O)[C@H]1NC(=O)CC1C(=O)OCC2=CC=CC=C2
InChI InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1
InChIKey VHSFUGXCSGOKJX-JTQLQIEISA-N

Spectroscopic Properties

Note: The following data is for the parent compound, L-Pyroglutamic Acid (CAS: 98-79-3) , and is provided for reference. The presence of the benzyloxycarbonyl group in this compound would introduce additional signals, particularly in the aromatic region of the NMR spectra and corresponding vibrations in the IR spectrum.

¹H NMR Spectroscopy (Reference: L-Pyroglutamic Acid in D₂O)

The proton NMR spectrum of L-pyroglutamic acid would show signals corresponding to the protons on the pyrrolidone ring. The benzyloxycarbonyl group in this compound would add a singlet for the methylene protons (around 5.1 ppm) and multiplets for the aromatic protons of the phenyl group (around 7.3 ppm).

¹³C NMR Spectroscopy (Reference: L-Pyroglutamic Acid)

The carbon NMR spectrum of L-pyroglutamic acid shows distinct peaks for the carbonyl carbons and the carbons of the pyrrolidone ring[2]. For this compound, additional resonances would be observed for the benzyloxycarbonyl group, including the methylene carbon and the aromatic carbons.

IR Spectroscopy (Reference: L-Pyroglutamic Acid)

The IR spectrum of L-pyroglutamic acid exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and the carboxylic acid[3]. The spectrum of this compound would additionally show bands corresponding to the aromatic C-H stretching and the C=O stretching of the carbamate group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-benzyloxycarbonyl-L-glutamic acid. A detailed experimental protocol is outlined below.

G Synthesis Workflow for this compound cluster_0 Step 1: Formation of Z-Glu-Anhydride cluster_1 Step 2: Synthesis of this compound start Z-Glu-OH in THF dcc Add DCC start->dcc react1 Stir overnight dcc->react1 filter1 Filter off DCU react1->filter1 concentrate1 Concentrate solvent filter1->concentrate1 recrystallize1 Recrystallize from CHCl3/Et2O concentrate1->recrystallize1 anhydride Z-Glu-Anhydride recrystallize1->anhydride anhydride_input Z-Glu-Anhydride in THF/Et2O anhydride->anhydride_input dcha Add DCHA in Et2O anhydride_input->dcha react2 Stir for 12h dcha->react2 filter2 Filter and wash with Et2O react2->filter2 dcha_salt Z-pGlu-OH·DCHA salt filter2->dcha_salt acidify Stir with 1M HCl and EtOAc dcha_salt->acidify extract Separate organic phase acidify->extract wash Wash with H2O extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate solvent dry->concentrate2 recrystallize2 Recrystallize from EtOAc/petroleum ether concentrate2->recrystallize2 product This compound recrystallize2->product

Caption: Synthesis workflow for this compound.

Methodology:

  • Preparation of Z-Glu-Anhydride: N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) is dissolved in tetrahydrofuran (THF). Dicyclohexylcarbodiimide (DCC) is added, and the reaction mixture is stirred overnight. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is concentrated, and the crude anhydride is recrystallized from a mixture of chloroform and diethyl ether.

  • Cyclization to this compound: The prepared Z-Glu-anhydride is dissolved in a mixture of THF and diethyl ether. A solution of dicyclohexylamine (DCHA) in diethyl ether is added dropwise with stirring. The mixture is stirred for 12 hours.

  • Isolation and Purification: The precipitated Z-pGlu-OH·DCHA salt is collected by filtration and washed with diethyl ether. The salt is then stirred with 1M hydrochloric acid (HCl) and ethyl acetate (EtOAc) for one hour. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization from ethyl acetate and petroleum ether.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, typically operating at 400 MHz or higher for proton spectra[4].

  • IR Spectroscopy: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹[5].

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, pyroglutamic acid, is a naturally occurring amino acid derivative involved in a crucial metabolic pathway known as the gamma-glutamyl cycle . This cycle is essential for the synthesis and degradation of glutathione, a key antioxidant in the body.

The gamma-glutamyl cycle plays a vital role in transporting amino acids across the cell membrane and in cellular detoxification processes. An understanding of this pathway is critical for researchers in drug development, particularly for therapies targeting oxidative stress and related diseases.

gamma_glutamyl_cycle The Gamma-Glutamyl Cycle gsh_out Glutathione (GSH) (extracellular) ggt γ-Glutamyl Transpeptidase gsh_out->ggt aa_out Amino Acid (extracellular) aa_out->ggt gamma_glu_aa γ-Glutamyl-Amino Acid ggct γ-Glutamyl Cyclotransferase gamma_glu_aa->ggct Transport into cell cys_gly Cysteinyl-Glycine dipeptidase Dipeptidase cys_gly->dipeptidase pyr Pyroglutamic Acid (5-Oxoproline) oxoprolinase 5-Oxoprolinase (ATP-dependent) pyr->oxoprolinase glu Glutamate gcl Glutamate-Cysteine Ligase (ATP-dependent) glu->gcl cys Cysteine cys->gcl gly Glycine gs Glutathione Synthetase (ATP-dependent) gly->gs gamma_glu_cys γ-Glutamyl-Cysteine gamma_glu_cys->gs gsh_in Glutathione (GSH) (intracellular) ggt->gamma_glu_aa Transpeptidation ggt->cys_gly dipeptidase->cys dipeptidase->gly ggct->aa_out Amino Acid released (intracellular) ggct->pyr oxoprolinase->glu gcl->gamma_glu_cys gs->gsh_in

Caption: The Gamma-Glutamyl Cycle for Glutathione Synthesis.

This pathway highlights how pyroglutamic acid is an intermediate in the recycling of glutamate for the de novo synthesis of glutathione. Derivatives of pyroglutamic acid are also being investigated for their potential as neuroprotective and cognitive-enhancing agents, suggesting their interaction with various neurological pathways. Furthermore, analogues of L-pyroglutamic acid have been synthesized and shown to possess antifungal, anti-inflammatory, and neuritogenic activities in preclinical studies.

References

Synthesis of Cbz-L-Pyroglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent methods for the synthesis of N-carbobenzyloxy-L-pyroglutamic acid (Cbz-L-pyroglutamic acid). This compound serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active molecules. The synthesis is typically approached as a two-step process: the formation of L-pyroglutamic acid from L-glutamic acid, followed by the protection of the secondary amine with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid

The initial step involves the intramolecular cyclization of L-glutamic acid to form the five-membered lactam ring of L-pyroglutamic acid. This is primarily achieved through thermal dehydration. Several methods have been reported, each with distinct advantages and reaction parameters.

Data Presentation: L-Pyroglutamic Acid Synthesis
MethodStarting MaterialReagents/ConditionsReaction TimeYieldPurity/Enantiomeric RatioReference
Thermal CyclodehydrationL-Glutamic AcidSolvent-free, 220°C with continuous swirling< 5 minutes70%97:3 (S:R)[1]
Oil Bath HeatingL-Glutamic Acid130-180°C40-70 minutes--[2]
Controlled HeatingL-Glutamic Acid130-135°C2 hours65%-[3]
Catalytic DehydrationL-Glutamic AcidAbsolute ethanol, concentrated H₂SO₄ (catalyst), 90-95°C3-5 hours--[4]
Experimental Protocols: L-Pyroglutamic Acid Synthesis

Method 1: Thermal Cyclodehydration (Solvent-Free) [1]

  • Place L-glutamic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the flask to 220°C with continuous and vigorous swirling to ensure homogeneity of the melt.

  • Continue heating until the evolution of gas (water vapor) ceases, which should not exceed 5 minutes.

  • Immediately cease heating and cool the reaction vessel to prevent degradation and racemization.

  • The resulting solid is L-pyroglutamic acid, which can be purified by recrystallization from water or ethanol.

Method 2: Catalytic Dehydration in Ethanol [4]

  • To a three-necked flask, add L-glutamic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 90-95°C and maintain this temperature for 3-5 hours to effect the dehydration reaction.

  • After the reaction is complete, filter the hot solution.

  • Concentrate the ethanol filtrate under reduced pressure until saturation.

  • Cool the concentrate to 20-25°C to precipitate L-pyroglutamic acid crystals.

  • Collect the crystals by filtration and dry.

Visualization: L-Pyroglutamic Acid Synthesis Workflow

G cluster_0 Step 1: L-Pyroglutamic Acid Synthesis start L-Glutamic Acid process1 Thermal Dehydration (e.g., 220°C, <5 min) start->process1 Heat process2 Purification (Recrystallization) process1->process2 end L-Pyroglutamic Acid process2->end G cluster_1 Step 2: N-Cbz Protection reactant1 L-Pyroglutamic Acid product Cbz-L-Pyroglutamic Acid reactant1->product reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->product reagents Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) reagents->product

References

Unraveling the Cellular Role of Z-Pyr-OH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pyr-OH, chemically known as N-Cbz-L-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid. While it is commercially available as a biochemical reagent and a building block in synthetic organic chemistry, its specific mechanism of action within cellular systems is not well-documented in publicly available scientific literature. This guide aims to synthesize the currently available information and provide a foundational understanding for researchers interested in exploring the potential biological activities of this compound.

Based on the available information, this compound is primarily utilized as a reagent in biochemical assays and as a starting material for the synthesis of more complex molecules. There is a lack of comprehensive studies detailing its direct interactions with cellular targets, its impact on signaling pathways, or its overall mechanism of action in a biological context.

Potential Areas of Investigation

Given the chemical structure of this compound, which features a protected amino acid, researchers could explore several potential avenues for its biological activity. The pyroglutamic acid core is found in various biologically active peptides, and the carbobenzyloxy (Cbz or Z) protecting group is a common moiety in peptide chemistry.

A logical starting point for investigating the mechanism of action of this compound would be to assess its potential as an enzyme inhibitor. Many enzymes, particularly proteases, recognize amino acid-like structures. An experimental workflow to screen for such activity is proposed below.

Experimental Workflow: Enzyme Inhibition Screening

The following diagram outlines a general workflow for screening this compound against a panel of enzymes, such as proteases or other hydrolases.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization ZPyrOH This compound Stock Solution Preparation PrimaryScreen Primary High-Throughput Screening (HTS) ZPyrOH->PrimaryScreen EnzymePanel Selection of Target Enzyme Panel EnzymePanel->PrimaryScreen AssayBuffer Assay Buffer and Substrate Preparation AssayBuffer->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse MechanismStudy Mechanism of Inhibition (e.g., Kinetic Studies) DoseResponse->MechanismStudy CellBasedAssay Cell-Based Assays (Target Engagement) MechanismStudy->CellBasedAssay

Caption: A generalized workflow for screening this compound for potential enzyme inhibitory activity.

Data Presentation

As there is no quantitative data available in the literature regarding the biological activity of this compound, we present a template for how such data could be structured once obtained from the experimental workflow described above.

Table 1: Hypothetical Enzyme Inhibition Screening Results for this compound

Target EnzymeThis compound Concentration (µM)Percent Inhibition (%)
Enzyme A105
Enzyme B1085
Enzyme C1012
Enzyme D1060

Table 2: Hypothetical Dose-Response Data for Active Hits

Target EnzymeIC50 (µM)Hill Slope
Enzyme B2.51.1
Enzyme D8.10.9

Signaling Pathway Analysis

Should this compound be identified as a potent and selective inhibitor of a particular enzyme, the next step would be to elucidate its impact on relevant signaling pathways. For instance, if this compound were found to inhibit a key kinase, its effect on downstream phosphorylation events would need to be investigated.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an inhibitor.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression ZPyrOH This compound ZPyrOH->Kinase1

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase.

Experimental Protocols

Detailed experimental protocols would be contingent on the specific biological activity identified. However, a general protocol for a primary enzyme inhibition assay is provided below.

Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the target enzyme in the appropriate assay buffer.

    • Prepare a working solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of this compound solution (or vehicle control) to each well.

    • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition by comparing the velocity of the this compound-treated wells to the vehicle control wells.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., 50%).

Conclusion

While the current body of scientific literature does not provide a defined mechanism of action for this compound in cellular systems, its chemical structure suggests potential for biological activity, particularly as an enzyme inhibitor. The experimental framework and hypothetical data presented in this guide offer a roadmap for researchers to systematically investigate the cellular functions of this compound. Further research is warranted to uncover the potential therapeutic or research applications of this compound.

An In-depth Technical Guide on the Solubility of Z-Pyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in synthetic chemistry, particularly in the development of peptidomimetics and other pharmaceutical compounds. Understanding the solubility of this compound in various solvents is critical for its effective use in synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as N-Cbz-L-pyroglutamic acid, is a derivative of L-pyroglutamic acid featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom. This protection strategy is common in peptide synthesis to prevent unwanted side reactions. The physicochemical properties of this compound, particularly its solubility, are significantly influenced by this bulky, hydrophobic protecting group.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
Methanol (MeOH)Sparingly Soluble

To provide a more comprehensive understanding, it is useful to compare the solubility of this compound with its unprotected counterpart, L-Pyroglutamic acid. The presence of the hydrophobic benzyloxycarbonyl group in this compound is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents compared to L-Pyroglutamic acid.

Table 2: Quantitative Solubility of L-Pyroglutamic Acid

SolventSolubility (mg/mL)Temperature (°C)
Water47613
Dimethyl Sulfoxide (DMSO)~20Not Specified
Dimethylformamide (DMF)~16Not Specified
Ethanol (EtOH)Slightly SolubleNot Specified
Phosphate Buffered Saline (PBS), pH 7.2~5Not Specified

Note: The data for L-Pyroglutamic acid is provided for comparative purposes and to infer the potential impact of the 'Z' protecting group on the solubility of this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a standard protocol for the experimental determination of the solubility of a compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution for Quantification:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration. This will be used to create a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the stock solution.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in that specific solvent at the given temperature, typically expressed in mg/mL or g/L.

Visualization of an Experimental Workflow: Use of this compound in Solid-Phase Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for creating synthetic peptides. The following diagram illustrates a typical workflow for incorporating a Z-protected amino acid like this compound into a growing peptide chain on a solid support.

spss_workflow resin Solid Support (Resin) swelling Resin Swelling in Solvent (e.g., DMF) resin->swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) swelling->deprotection washing1 Washing (e.g., DMF) deprotection->washing1 coupling Amino Acid Coupling: This compound + Coupling Reagents (e.g., HBTU, DIPEA in DMF) washing1->coupling washing2 Washing (e.g., DMF) coupling->washing2 washing2->deprotection Repeat for next amino acid cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) washing2->cleavage Final Step peptide Purified Peptide cleavage->peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

This diagram illustrates the cyclical nature of SPPS, where the key steps of deprotection, washing, and coupling are repeated to elongate the peptide chain. This compound is introduced during the coupling step, where its carboxyl group is activated to form a peptide bond with the free amino group of the resin-bound peptide.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, this guide provides the available qualitative information and a robust experimental protocol for its determination. The comparative data for L-Pyroglutamic acid offers valuable context for understanding the influence of the benzyloxycarbonyl protecting group. The provided workflow for solid-phase peptide synthesis highlights a primary application of this compound, demonstrating its importance in the synthesis of complex peptides for research and drug development. Researchers are encouraged to determine the solubility of this compound in their specific solvent systems to ensure optimal experimental outcomes.

Z-Pyr-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-L-Pyroglutamic Acid (Z-Pyr-OH) for Researchers and Drug Development Professionals

Introduction

Z-L-Pyroglutamic acid (this compound), also known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug development. Its unique cyclic lactam structure, derived from glutamic acid, coupled with the benzyloxycarbonyl (Z) protecting group, makes it a valuable precursor for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in neuroprotective strategies. This compound is particularly significant in the development of peptides with enhanced stability and in the creation of novel therapeutic agents targeting neurological disorders.[1]

Core Data Presentation

The physicochemical properties of Z-L-Pyroglutamic acid are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 32159-21-0[2][3][4][5][6]
Molecular Formula C13H13NO5[2][3][6]
Molecular Weight 263.25 g/mol [2][7]
Appearance White Powder[1]
Melting Point 140 - 145 ºC[1]
Optical Rotation [α]20/D = -32.5 ± 3º (c=1 in MeOH)[1]
Purity ≥ 99%[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

Synthesis of Z-L-Pyroglutamic Acid (this compound)

The synthesis of this compound is typically achieved through the cyclization of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). A common method involves the formation of the glutamic acid anhydride followed by a catalyzed cyclization.

Step 1: Synthesis of Z-Glu-Anhydride

  • Dissolve Z-Glu-OH (0.02 mol) in 50 mL of tetrahydrofuran (THF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (0.02 mol) to the solution.

  • Allow the reaction to proceed overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the solvent and recrystallize the resulting anhydride from chloroform/diethyl ether.

Step 2: Synthesis of Z-pGlu-OH·DCHA Salt

  • Dissolve the Z-Glu-anhydride (0.5 mol) in a mixture of THF (200 mL) and diethyl ether (400 mL).

  • Add a solution of dicyclohexylamine (DCHA) (0.5 mol) in diethyl ether (150 mL) dropwise while stirring.

  • After 12 hours, filter off the precipitated Z-pGlu-OH·DCHA salt, wash with diethyl ether, and recrystallize from chloroform/diethyl ether or methanol.

Step 3: Formation of Z-pGlu-OH

  • Stir the Z-pGlu-OH·DCHA salt (100 mmol) with 300 mL of 1 M HCl and 350 mL of ethyl acetate (EtOAc) for 1 hour.

  • After filtration, separate the organic phase.

  • Wash the organic phase with water and dry over sodium sulfate (Na2SO4).

  • Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield Z-pGlu-OH.

Applications in Peptide Synthesis

This compound is instrumental in the synthesis of pyroglutamyl peptides. The N-terminal pyroglutamyl residue enhances peptide stability by conferring resistance to degradation by aminopeptidases.[4] There are two primary strategies for incorporating a pyroglutamic acid (pGlu) residue into a peptide sequence:

  • Direct Incorporation: Using a pre-formed protected pyroglutamic acid derivative, such as this compound or Fmoc-pGlu-OH, for direct coupling onto the N-terminus of the peptide chain.[3]

  • In-situ Cyclization: Incorporating an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is then cyclized to form the pGlu residue either during or after peptide synthesis.[3][8]

The choice between these strategies involves a trade-off between the higher cost of the pre-formed pGlu derivative and the potential for side reactions and lower yields with the in-situ cyclization method.[3]

G Logical Workflow for Pyroglutamyl Peptide Synthesis Strategy Selection start Start: Need to synthesize a pGlu-peptide decision1 Is peptide sequence prone to aggregation? start->decision1 strategy1 Strategy 1: Direct Incorporation of this compound / Fmoc-pGlu-OH decision1->strategy1 Yes decision2 Is cost a primary constraint? decision1->decision2 No outcome1 Higher initial cost, cleaner crude product, simplified purification. strategy1->outcome1 strategy2 Strategy 2: In-situ Cyclization of Gln/Glu outcome2 Lower precursor cost, potential for side reactions, more complex purification. strategy2->outcome2 decision2->strategy1 No decision2->strategy2 Yes

Caption: Decision workflow for selecting a pyroglutamyl peptide synthesis strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (pGlu-His-Pro-NH2)

Method 1: Direct Incorporation using Fmoc-pGlu-OH

This protocol outlines the direct coupling of a pre-formed pyroglutamic acid derivative.[3]

G Experimental Workflow: Direct Incorporation of Fmoc-pGlu-OH resin 1. Resin Swelling Rink Amide Resin in DMF deprotect1 2. Fmoc Deprotection 20% Piperidine in DMF resin->deprotect1 couple_pro 3. Coupling of Fmoc-Pro-OH deprotect1->couple_pro deprotect2 4. Fmoc Deprotection couple_pro->deprotect2 couple_his 5. Coupling of Fmoc-His(Trt)-OH deprotect2->couple_his deprotect3 6. Fmoc Deprotection couple_his->deprotect3 couple_pglu 7. Coupling of Fmoc-pGlu-OH deprotect3->couple_pglu cleavage 8. Cleavage & Deprotection TFA-based cocktail couple_pglu->cleavage purify 9. Purification RP-HPLC cleavage->purify lyophilize 10. Lyophilization Final Peptide: pGlu-His-Pro-NH2 purify->lyophilize

Caption: Workflow for TRH synthesis using pre-formed Fmoc-pGlu-OH.[3]

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Peptide Elongation: Perform sequential Fmoc deprotection (20% piperidine in DMF) and coupling of Fmoc-Pro-OH and Fmoc-His(Trt)-OH using standard coupling reagents (e.g., HBTU/HOBt/DIEA).

  • Final Coupling: After deprotection of the N-terminal His, couple Fmoc-pGlu-OH to the peptide chain.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[3]

Method 2: In-situ Cyclization of Glutamine

This protocol involves the incorporation of Fmoc-Gln(Trt)-OH followed by a cyclization step.[3]

G Experimental Workflow: In-situ Cyclization of Gln resin 1. Resin Swelling Rink Amide Resin in DMF deprotect1 2. Fmoc Deprotection resin->deprotect1 couple_pro 3. Coupling of Fmoc-Pro-OH deprotect1->couple_pro deprotect2 4. Fmoc Deprotection couple_pro->deprotect2 couple_his 5. Coupling of Fmoc-His(Trt)-OH deprotect2->couple_his deprotect3 6. Fmoc Deprotection couple_his->deprotect3 couple_gln 7. Coupling of Fmoc-Gln(Trt)-OH deprotect3->couple_gln deprotect4 8. Fmoc Deprotection couple_gln->deprotect4 cyclization 9. On-resin Cyclization Mild acidic treatment (e.g., 1% TFA in DCM) deprotect4->cyclization cleavage 10. Cleavage & Deprotection cyclization->cleavage purify 11. Purification cleavage->purify lyophilize 12. Lyophilization Final Peptide: pGlu-His-Pro-NH2 purify->lyophilize

Caption: Workflow for TRH synthesis via in-situ cyclization of Gln.[3]

  • Resin Preparation and Peptide Elongation: Follow steps 1-2 as in Method 1, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.

  • On-resin Cyclization: After coupling Fmoc-Gln(Trt)-OH and removing the final Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating to induce cyclization of the N-terminal glutamine.[3]

  • Cleavage, Purification, and Lyophilization: Proceed with steps 4-6 as described in Method 1.

Role in Neuroprotection and Potential Signaling Pathways

Derivatives of pyroglutamic acid are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][5] The underlying mechanism often involves the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation, a phenomenon known as excitotoxicity, can lead to neuronal cell death.[5]

L-pyroglutamic acid has been shown to interfere with glutamate binding.[1][7] Furthermore, novel pyroglutamate amides have been synthesized that act as N-methyl-D-aspartate (NMDA) receptor antagonists. By blocking the overactivation of these receptors, such compounds can prevent the downstream cascade of neurotoxic events, including excessive calcium influx and activation of apoptotic pathways, thereby exerting a neuroprotective effect.[5] Glutamic acid transporters (GLTs), which are responsible for clearing glutamate from the synaptic cleft, also represent potential therapeutic targets.[9]

G Proposed Neuroprotective Signaling Pathway of a Pyroglutamate Derivative cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate_vesicle Glutamate glutamate_release Glutamate Release glutamate_vesicle->glutamate_release nmda_receptor NMDA Receptor ca_influx Excessive Ca2+ Influx nmda_receptor->ca_influx neurotoxicity Neurotoxicity & Apoptosis ca_influx->neurotoxicity neuroprotection Neuroprotection excitotoxicity Excitotoxicity glutamate_release->nmda_receptor Over-activates pyroglutamate_derivative Pyroglutamate Derivative (e.g., this compound based) pyroglutamate_derivative->nmda_receptor Antagonizes/Blocks pyroglutamate_derivative->neuroprotection

Caption: Glutamate excitotoxicity pathway and proposed intervention by a pyroglutamate derivative.

Conclusion

Z-L-Pyroglutamic acid is a versatile and valuable reagent for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in creating stabilized peptides and as a precursor for neuroprotective agents highlights its importance for researchers and drug development professionals. A thorough understanding of the synthetic strategies involving this compound and the biological pathways targeted by its derivatives is essential for leveraging its full potential in developing next-generation therapeutics.

References

The Strategic Role of Z-Pyr-OH in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of a pyroglutamyl (pGlu) residue at the N-terminus is a critical modification that significantly influences peptide stability, conformation, and biological activity. This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH), a key building block for introducing this important moiety. We will delve into the core principles of its application, compare synthetic strategies, present relevant quantitative data, and provide detailed experimental protocols to inform rational decision-making in peptide synthesis.

The Significance of the Pyroglutamyl Residue

The pyroglutamyl residue is a cyclic lactam formed from glutamic acid or glutamine. Its presence at the N-terminus of peptides, such as in the hormones Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), confers several advantageous properties. Notably, the pGlu moiety protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1] Furthermore, the formation of the lactam ring can lock the N-terminal region into a specific conformation, which can be crucial for receptor binding and biological function. From a chemical perspective, the conversion of the N-terminal amine to a neutral amide alters the peptide's overall charge and surface characteristics, which can impact its solubility and aggregation properties.[2]

Synthetic Strategies for Incorporating Pyroglutamic Acid

There are two primary strategies for the synthesis of pyroglutamyl peptides:

  • Direct Incorporation: This method involves the direct coupling of a pre-formed, N-protected pyroglutamic acid derivative, such as this compound or Fmoc-pGlu-OH, onto the peptide chain.

  • In-situ Cyclization: This approach entails the incorporation of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is subsequently cyclized to pyroglutamic acid either during solid-phase synthesis (SPPS), cleavage from the resin, or in solution post-cleavage.

The choice between these strategies is a critical decision that impacts the overall efficiency, purity, and cost of the synthesis.

Comparative Analysis of Synthetic Strategies
FeatureDirect Incorporation (using this compound/Fmoc-pGlu-OH)In-situ Cyclization (from Gln/Glu)
Control & Predictability High: Direct and controlled introduction of the pGlu moiety.Variable: Cyclization efficiency can be influenced by sequence, pH, temperature, and buffer composition.
Purity of Crude Product Generally higher, leading to simpler purification.[3]Can lead to a heterogeneous mixture of the desired pGlu-peptide and the uncyclized Gln/Glu-peptide, complicating purification.
Cost of Starting Material Higher initial cost for the specialized protected pGlu derivative.[3]Lower initial cost for standard protected Gln or Glu derivatives.
Side Reactions Potential for diketopiperazine formation, especially when coupling to a proline residue.Risk of incomplete cyclization and side reactions associated with the cyclization conditions (e.g., dehydration of the Gln side chain).
Overall Efficiency Often more efficient due to higher purity and reduced purification steps, potentially offsetting the higher initial material cost.[3]Can be less efficient due to incomplete conversion and more complex purification.

Quantitative Data in Peptide Synthesis

While specific quantitative data for the coupling efficiency and racemization of this compound is not extensively reported in comparative studies, we can infer its performance based on the general principles of peptide coupling and data from analogous systems. The efficiency of peptide coupling is highly dependent on the chosen coupling reagent.

Comparative Performance of Common Coupling Reagents

The following table summarizes the performance of several widely used coupling reagents in peptide synthesis. This data provides a benchmark for what can be expected during the coupling of this compound.

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization Potential
HATU HOAtDIPEA~99Generally low, but can be a concern.[4]
HBTU HOBtDIPEA~95-98Low
TBTU HOBtDIPEA~95-98Low
PyBOP HOBtDIPEA~95Low
COMU NoneDIPEA>99Reduced epimerization compared to HBTU/HATU.[4]
DCC HOBt-~90-95Can be significant without an additive.

Data synthesized from multiple sources. Yields are sequence and condition-dependent.

Urethane-protected amino acids, such as those with Z, Fmoc, or Boc protecting groups, generally exhibit low levels of racemization during activation and coupling.[5] Studies have shown that racemization during a standard SPPS cycle is typically 0.4% or less per amino acid addition.[6]

Factors Influencing In-situ Cyclization of Glutamine

For the in-situ cyclization strategy, several factors can influence the rate and completeness of the reaction.

FactorEffect on Cyclization Rate
pH Favored at acidic (pH 4) and basic (pH 8) conditions, slower at neutral pH.[7]
Temperature Rate increases with increasing temperature.[2]
Buffer Species The composition of the buffer can impact the rate of cyclization.
Peptide Sequence The local sequence and conformation around the N-terminal Gln can influence the propensity for cyclization.
Weak Acids The presence of weak acids can catalyze the cyclization of N-terminal glutamine.[8]

Experimental Protocols

The following section provides detailed, generalized protocols for key experiments involving this compound and the synthesis of pyroglutamyl peptides.

Synthesis of this compound

This protocol describes the synthesis of this compound from Z-Glu-anhydride.[1]

Materials:

  • Z-Glu-anhydride

  • Dicyclohexylamine (DCHA)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Petroleum ether

Procedure:

  • Formation of Z-pGlu-OH·DCHA salt:

    • Dissolve Z-Glu-anhydride (0.5 mol) in a mixture of THF (200 mL) and Et2O (400 mL).

    • Slowly add a solution of DCHA (0.5 mol) in Et2O (150 mL) to the stirred solution.

    • Stir the mixture for 12 hours.

    • Filter the precipitated Z-pGlu-OH·DCHA salt, wash with Et2O, and recrystallize from chloroform/Et2O or methanol. A quantitative yield is expected.[1]

  • Conversion to Z-pGlu-OH:

    • Suspend the Z-pGlu-OH·DCHA salt (100 mmol) in a mixture of 1M HCl (300 mL) and EtOAc (350 mL).

    • Stir the mixture vigorously for 1 hour.

    • Separate the organic phase, wash with water, and dry over Na2SO4.

    • Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield Z-pGlu-OH. The expected yield is approximately 88%.[1]

Solid-Phase Synthesis of a Pyroglutamyl Peptide (TRH) using this compound

This protocol outlines the synthesis of pGlu-His-Pro-NH2 (TRH) on a Rink Amide resin using a Z-protected pyroglutamic acid at the final coupling step.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH

  • Fmoc-His(Trt)-OH

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-Pro-OH to the deprotected resin using the chosen coupling reagent and base in DMF.

  • Second Amino Acid Coupling:

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-His(Trt)-OH.

  • This compound Coupling:

    • Perform a final Fmoc deprotection.

    • Couple this compound. Note that since the N-terminus of pyroglutamic acid is part of the lactam ring, it does not require a temporary protecting group like Fmoc or Boc for this coupling step.

  • Cleavage and Deprotection:

    • Wash the resin-bound peptide thoroughly.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from His and the Z-group from pGlu.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

In-situ Cyclization of N-terminal Glutamine

This protocol describes the synthesis of a pyroglutamyl peptide by cyclizing an N-terminal glutamine residue on-resin.

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin, incorporating Fmoc-Gln(Trt)-OH as the final amino acid.

  • On-resin Cyclization:

    • After the final Fmoc deprotection of the N-terminal Gln, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating in a suitable solvent to induce cyclization. The efficiency of this step can be variable and requires optimization.[3]

  • Cleavage and Purification: Proceed with the standard cleavage and purification protocols as described in section 4.2.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the synthesis of pyroglutamyl peptides.

Synthesis_Strategy_Decision start Project Goal: Synthesize pGlu-Peptide purity High Purity & Reproducibility Required? start->purity cost Minimize Initial Reagent Cost? purity->cost No direct Strategy: Direct Incorporation (Use this compound or Fmoc-pGlu-OH) purity->direct Yes cost->direct No insitu Strategy: In-situ Cyclization (from Gln/Glu) cost->insitu Yes optimize Requires Optimization of Cyclization Conditions insitu->optimize Direct_Incorporation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis resin Start with Rink Amide Resin deprotect1 Fmoc Deprotection resin->deprotect1 couple_pro Couple Fmoc-Pro-OH deprotect1->couple_pro deprotect2 Fmoc Deprotection couple_pro->deprotect2 couple_his Couple Fmoc-His(Trt)-OH deprotect2->couple_his deprotect3 Fmoc Deprotection couple_his->deprotect3 couple_pGlu Couple this compound deprotect3->couple_pGlu cleavage Cleavage & Deprotection (TFA Cocktail) couple_pGlu->cleavage purification HPLC Purification cleavage->purification final_product Pure pGlu-Peptide purification->final_product Insitu_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis resin Start with Rink Amide Resin deprotect1 Fmoc Deprotection resin->deprotect1 couple_pro Couple Fmoc-Pro-OH deprotect1->couple_pro deprotect2 Fmoc Deprotection couple_pro->deprotect2 couple_his Couple Fmoc-His(Trt)-OH deprotect2->couple_his deprotect3 Fmoc Deprotection couple_his->deprotect3 couple_gln Couple Fmoc-Gln(Trt)-OH deprotect3->couple_gln cyclize On-resin Cyclization (e.g., 1% TFA/DCM) couple_gln->cyclize cleavage Cleavage & Deprotection (TFA Cocktail) cyclize->cleavage purification HPLC Purification cleavage->purification final_product Pure pGlu-Peptide purification->final_product

References

Spectral Analysis of Z-Pyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in peptide synthesis and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

The following tables summarize the key spectral data points for this compound. Due to the limited availability of publicly accessible, comprehensive experimental spectra for this compound, representative data and data for structurally related compounds are included for comparative purposes.

Table 1: ¹H NMR Spectral Data
Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Aromatic-H7.40 - 7.25m-
CH₂ (benzyl)5.15s-
α-CH4.65dd8.8, 3.2
γ-CH₂2.70 - 2.55m-
β-CH₂2.45 - 2.25m-
COOH> 10 (broad s)s-

Note: Predicted values based on standard chemical shift ranges and data from similar structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ ppm)
C=O (Carboxylic Acid)~175
C=O (Pyroglutamate Ring)~174
C=O (Carbamate)~156
Aromatic C (Quaternary)~135
Aromatic CH~128
CH₂ (Benzyl)~68
α-CH~57
γ-CH₂~30
β-CH₂~28

Note: This data is based on a referenced spectrum for "Benzyloxycarbonylpyroglutamic-acid" and may require account access for full verification. The values are consistent with expected chemical shifts.

Table 3: IR Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)~1740Strong
C=O Stretch (Amide/Carbamate)~1700Strong
C=C Stretch (Aromatic)1600 - 1450Medium

Note: Expected absorption bands based on the functional groups present in this compound.

Table 4: Mass Spectrometry Data
Ion Typem/z RatioNotes
[M+H]⁺264.08Calculated for C₁₃H₁₄NO₅
[M+Na]⁺286.06Calculated for C₁₃H₁₃NNaO₅
[M-H]⁻262.07Calculated for C₁₃H₁₂NO₅

Note: These are calculated values for the molecular ion and common adducts. Experimental fragmentation patterns would depend on the ionization method.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • For improved spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (locking and shimming).

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak is used for calibration (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the ion source, typically via a direct insertion probe.

    • Gently heat the probe to volatilize the sample into the gas phase.

  • Ionization and Analysis:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • Identify the molecular ion peak (if present) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information about the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the signaling pathway for a generic drug development process where this compound might be utilized.

Spectral_Data_Acquisition_Workflow Spectral Data Acquisition Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample This compound Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR MS_Acquisition Mass Spec (EI) Acquisition Sample->MS_Acquisition H1_NMR 1H NMR Acquisition Dissolve->H1_NMR C13_NMR 13C NMR Acquisition Dissolve->C13_NMR IR_Acquisition FT-IR (ATR) Acquisition Place_on_ATR->IR_Acquisition NMR_Analysis NMR Data Processing & Interpretation H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis IR_Analysis IR Spectrum Analysis IR_Acquisition->IR_Analysis MS_Analysis Mass Spectrum Interpretation MS_Acquisition->MS_Analysis Final_Report Comprehensive Spectral Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: Workflow for acquiring and analyzing spectral data of this compound.

Drug_Development_Signaling_Pathway Generic Drug Development Pathway Utilizing this compound Z_Pyr_OH This compound (Building Block) Peptide_Synthesis Solid-Phase Peptide Synthesis Z_Pyr_OH->Peptide_Synthesis Lead_Compound Lead Peptide Compound Peptide_Synthesis->Lead_Compound In_Vitro In Vitro Assays (Target Binding, Efficacy) Lead_Compound->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Results Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Safety & Efficacy Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

Methodological & Application

Application Notes and Protocols for Z-Pyr-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH) in solid-phase peptide synthesis (SPPS). The introduction of an N-terminal pyroglutamyl (pGlu) residue is a critical modification in many biologically active peptides, enhancing their stability against aminopeptidase degradation. This compound serves as a key building block for the direct incorporation of this moiety. These protocols are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction

N-terminal pyroglutamic acid is a common feature in a variety of natural peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LHRH). The cyclic amide structure of pyroglutamic acid protects peptides from enzymatic degradation by aminopeptidases, thereby increasing their in vivo half-life. While pyroglutamic acid can form spontaneously from N-terminal glutamine residues, this process can be unpredictable and lead to product heterogeneity. The direct incorporation of a protected pyroglutamic acid derivative, such as this compound, during SPPS offers a more controlled and efficient method for the synthesis of pGlu-containing peptides.

The use of the benzyloxycarbonyl (Z) group for the protection of the pyroglutamyl nitrogen allows for its incorporation into the peptide chain, followed by a specific deprotection step. This document outlines the protocols for the coupling of this compound and the subsequent on-resin removal of the Z-group.

Data Presentation

The efficiency of coupling and deprotection steps in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for these processes. It is important to note that actual yields may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Table 1: Typical Coupling Efficiency for this compound in SPPS

Coupling ReagentActivation TimeCoupling TimeTypical Coupling Yield (%)
DIC/HOBt10-15 min2-4 h> 98%
HBTU/DIPEA2-5 min1-2 h> 99%
PyBOP/DIPEA2-5 min1-2 h> 99%

Table 2: Typical On-Resin Z-Group Deprotection Efficiency

Deprotection MethodReagentsReaction TimeTypical Deprotection Yield (%)
Catalytic Transfer Hydrogenation10% Pd/C, Formic Acid2-4 h> 95%

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. These protocols assume a standard Fmoc-based SPPS strategy.

3.1. General SPPS Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The general workflow is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Deprotection & Cleavage Repeat->FinalDeprotection Final Amino Acid Purification Purification FinalDeprotection->Purification Z_Pyr_OH_Workflow Start Start SPPS of desired peptide sequence Final_AA Couple final amino acid (Fmoc-protected) Start->Final_AA Fmoc_Deprotection Fmoc deprotection of N-terminus Final_AA->Fmoc_Deprotection Couple_Z_Pyr Couple this compound Fmoc_Deprotection->Couple_Z_Pyr Z_Deprotection On-resin Z-group deprotection Couple_Z_Pyr->Z_Deprotection Cleavage Cleavage from resin and global deprotection Z_Deprotection->Cleavage Final_Peptide Final pGlu-peptide Cleavage->Final_Peptide

Application Notes and Protocols for Z-Pyr-OH in Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-pyroglutamic acid (Z-Pyr-OH), also known as N-benzyloxycarbonyl-L-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid. While direct neuroprotective effects of this compound are not extensively documented in publicly available literature, its structural similarity to other neuroprotective pyroglutamate derivatives suggests its potential as a valuable scaffold or precursor in the development of novel neuroprotective agents.[1]

Recent research into pyroglutamate amides derived from this compound has shown promising results in counteracting glutamate-induced neurotoxicity, a key pathological mechanism in several neurodegenerative diseases such as Alzheimer's disease. These derivatives have demonstrated anti-apoptotic and anti-oxidative properties, highlighting the potential therapeutic relevance of the pyroglutamate core structure.

These application notes provide a comprehensive overview of the potential applications of this compound in neuroprotection research, including detailed protocols for in vitro evaluation and hypothetical signaling pathways based on the activities of its derivatives.

Quantitative Data Summary

CompoundCell LineAssayIC50 (µM)Reference
Pyroglutamate Amide (NSP)N2aCell ViabilityLower than Memantine
Pyroglutamate Amide (NSP)PC12Cell ViabilityLower than Memantine

Note: The exact IC50 values were not provided in the source material, but were stated to be lower than that of Memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1]

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on the observed effects of its derivatives, this compound-derived compounds may exert neuroprotection through the modulation of key signaling pathways involved in apoptosis and oxidative stress.

A proposed mechanism involves the inhibition of the mitochondrial apoptotic pathway. In response to neurotoxic stimuli, such as excessive glutamate, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. This compound derivatives may help restore this balance and inhibit caspase activation.

G cluster_stimulus Neurotoxic Stimulus cluster_cell Neuronal Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Induces ROS_Production ROS Production Ca_Influx->ROS_Production Leads to Bax Bax ROS_Production->Bax Activates Caspase3_Activation Caspase-3 Activation Bax->Caspase3_Activation Promotes Bcl2 Bcl-2 Bcl2->Caspase3_Activation Inhibits Apoptosis Apoptosis Caspase3_Activation->Apoptosis Executes ZPyrOH_Derivative This compound Derivative ZPyrOH_Derivative->Bax Downregulates ZPyrOH_Derivative->Bcl2 Upregulates

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the neuroprotective potential of this compound and its derivatives.

Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamic acid

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Induce neurotoxicity by adding L-glutamate to a final concentration of 5-10 mM.

    • Include a vehicle control group (cells treated with vehicle only), a glutamate-only control group, and this compound-only control groups.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

G cluster_workflow Experimental Workflow: Glutamate-Induced Neurotoxicity Assay A 1. Seed SH-SY5Y cells in 96-well plate B 2. Pre-treat with This compound A->B C 3. Induce toxicity with Glutamate B->C D 4. Incubate (24-48h) C->D E 5. MTT Assay D->E F 6. Measure Absorbance & Analyze Data E->F

Caption: Workflow for the glutamate-induced neurotoxicity assay.

Antioxidant Capacity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the this compound solutions (or ascorbic acid as a positive control, or methanol as a blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Apoptosis Assessment

Objective: To investigate the anti-apoptotic effects of this compound in a neuronal cell model of neurotoxicity.

Materials:

  • Neuronal cells (e.g., SH-SY5Y) treated as in the neurotoxicity assay.

  • Caspase-3 colorimetric or fluorometric assay kit.

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay:

    • Add an equal amount of protein from each sample to the wells of a microplate.

    • Add the caspase-3 substrate provided in the kit.

    • Incubate according to the kit's protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Materials:

  • Neuronal cell lysates.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the Bcl-2/Bax ratio.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently limited, the promising activity of its derivatives suggests that it is a valuable chemical scaffold for the development of novel neuroprotective agents. The protocols and potential mechanisms outlined in these application notes provide a framework for researchers to investigate the neuroprotective potential of this compound and its future derivatives. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo models of neurodegenerative diseases.

References

Application Notes and Protocols for Enzyme Assays Using Z-Pyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) is a modified amino acid that serves as a valuable tool in enzyme kinetics and drug discovery. Its structural similarity to the N-terminal pyroglutamyl residue found in various peptides and proteins makes it a potential substrate or inhibitor for specific enzymes, most notably Pyroglutamyl-Peptidase I (PAP-I). These application notes provide detailed protocols for utilizing this compound in enzyme assays to characterize enzyme activity and to screen for potential inhibitors.

This compound can be used as a biochemical assay reagent.[1] It is a derivative of L-pyroglutamic acid, a cyclic amino acid. This structural feature is recognized by enzymes such as Pyroglutamyl-Peptidase I (PAP-I), a cysteine peptidase that specifically cleaves N-terminal pyroglutamyl residues from peptides and proteins.

This compound as a Substrate for Pyroglutamyl-Peptidase I (PAP-I)

Table 1: Enzyme Substrate Data for PAP-I with a Generic Substrate
Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Assay Method
Recombinant Human PAP-IpGlu-aminomethylcoumarinUser-determinedUser-determinedFluorometric
Bovine Liver PAP-IThis compoundUser-determinedUser-determinedHPLC
Pyrococcus furiosus PAP-IThis compoundUser-determinedUser-determinedSpectrophotometric

Note: The values in this table are placeholders. Researchers should determine these values experimentally using the protocols provided below.

Experimental Protocol: Determination of Kinetic Parameters for this compound Hydrolysis by PAP-I (HPLC Method)

This protocol outlines the procedure for determining the kinetic parameters of PAP-I with this compound as a substrate by monitoring the formation of the product, L-pyroglutamic acid, using High-Performance Liquid Chromatography (HPLC). An HPLC-based assay allows for the determination of kinetic parameters for a variety of natural peptide substrates.[2] A simplified and rapid procedure for the determination of pyroglutamic acid in peptides has been developed.[3]

Materials:

  • Pyroglutamyl-Peptidase I (PAP-I)

  • This compound

  • L-pyroglutamic acid (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

Procedure:

  • Prepare a standard curve for L-pyroglutamic acid:

    • Prepare a series of known concentrations of L-pyroglutamic acid in the Assay Buffer.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot the peak area against the concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare a stock solution of this compound in the Assay Buffer.

    • Set up a series of reactions in microcentrifuge tubes, each containing a different concentration of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Add Assay Buffer to a final volume of 90 µL.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a pre-diluted PAP-I solution.

    • Incubate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.

    • Stop the reaction by adding 10 µL of the Quenching Solution (10% TCA).

  • HPLC Analysis:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Inject a fixed volume of the supernatant onto the C18 column.

    • Elute the product using a suitable gradient of Solvent A and Solvent B.

    • Monitor the absorbance at 210 nm.

  • Data Analysis:

    • Quantify the amount of L-pyroglutamic acid produced in each reaction using the standard curve.

    • Calculate the initial reaction velocity (V) for each substrate concentration.

    • Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

HPLC_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Std_Curve Prepare L-pyroglutamic acid standard curve HPLC HPLC Analysis Std_Curve->HPLC Substrate_Prep Prepare this compound stock solution Reaction_Setup Set up reactions with varying [this compound] Substrate_Prep->Reaction_Setup Pre_Incubate Pre-incubate at 37°C Reaction_Setup->Pre_Incubate Add_Enzyme Initiate with PAP-I Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Stop with TCA Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Centrifuge->HPLC Data_Analysis Calculate V, Km, Vmax HPLC->Data_Analysis

HPLC workflow for kinetic analysis.

This compound as a Potential Inhibitor

This compound can also be screened for its potential inhibitory activity against various enzymes. The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme using a generic chromogenic or fluorogenic substrate.

Table 2: Enzyme Inhibition Data Template
Target EnzymeSubstrateThis compound IC50 (µM)Inhibition Type
User-definedUser-definedUser-determinedUser-determined
User-definedUser-definedUser-determinedUser-determined

Note: This table is a template for researchers to populate with their experimental data.

Experimental Protocol: IC50 Determination for this compound

This protocol describes a method to determine the IC50 value of this compound for a given enzyme using a continuous spectrophotometric assay.

Materials:

  • Target Enzyme

  • Chromogenic or Fluorogenic Substrate for the target enzyme

  • This compound

  • Assay Buffer (specific to the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the substrate in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.

    • Prepare a solution of the target enzyme in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Serial dilutions of this compound (or solvent control for no inhibition).

      • Enzyme solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance or fluorescence at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each concentration of this compound from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Substrate, Inhibitor, and Enzyme Solutions Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well plate Prepare_Solutions->Plate_Setup Pre_Incubate Pre-incubate Plate_Setup->Pre_Incubate Add_Substrate Initiate reaction with Substrate Pre_Incubate->Add_Substrate Measure Measure Absorbance/Fluorescence over time Add_Substrate->Measure Calculate_Rates Calculate initial reaction rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 from dose-response curve Plot_Data->Determine_IC50

Workflow for IC50 determination.

Signaling Pathway Context: Role of Pyroglutamyl Peptidases

Pyroglutamyl peptidases play a crucial role in the metabolism of various bioactive peptides, including Thyrotropin-releasing hormone (TRH). By removing the N-terminal pyroglutamyl residue, these enzymes regulate the activity and turnover of these signaling molecules. Understanding the interaction of compounds like this compound with these enzymes can provide insights into the modulation of these pathways.

PAP_I_Pathway cluster_pathway Peptide Metabolism Pathway pGlu_Peptide pGlu-Peptide (e.g., TRH) PAP_I Pyroglutamyl-Peptidase I (PAP-I) pGlu_Peptide->PAP_I Substrate Inactive_Peptide Inactive Peptide PAP_I->Inactive_Peptide Cleavage Z_Pyr_OH_Inhibitor This compound (Potential Inhibitor) Z_Pyr_OH_Inhibitor->PAP_I Inhibition

Role of PAP-I in peptide metabolism.

Conclusion

This compound is a versatile molecule for studying enzymes that recognize N-terminal pyroglutamyl residues. While specific kinetic and inhibitory constants for this compound are not extensively documented, the protocols provided here offer a robust framework for researchers to characterize its interaction with enzymes of interest. These assays are fundamental for advancing our understanding of enzyme function and for the discovery of novel therapeutic agents.

References

Protocol for the Coupling of Z-Pyr-OH with Amino Acid Esters: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) with various amino acid esters, a critical step in the synthesis of diverse peptide structures for research, drug discovery, and development. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful peptide bond formation.

Introduction

The coupling of a protected N-terminal amino acid with the ester of a second amino acid is a fundamental reaction in solution-phase peptide synthesis. This compound is a valuable building block, and its efficient coupling to amino acid esters is essential for the construction of peptides containing an N-terminal pyroglutamic acid moiety. This pyroglutamic acid residue is found in numerous biologically active peptides and can confer stability against aminopeptidases.

This document outlines three common and effective methods for the coupling of this compound with amino acid esters:

  • DCC/HOBt Mediated Coupling: A classic and widely used method employing a carbodiimide activator with an additive to suppress racemization.

  • HATU Mediated Coupling: A highly efficient method utilizing a uronium-based coupling reagent known for rapid reaction times and high yields.

  • Mixed Anhydride Method: A versatile technique involving the activation of the carboxylic acid via the formation of a mixed anhydride.

Materials and Equipment

Reagents
  • Z-L-pyroglutamic acid (this compound)

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OEt·HCl, H-Phe-OMe·HCl, H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl chloroformate or Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel for filtration

  • Chromatography column

Experimental Protocols

General Preparation of Free Amino Acid Ester

The amino acid ester is typically available as a hydrochloride salt and must be converted to the free base prior to the coupling reaction.

  • Dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in a suitable solvent (e.g., DCM or DMF).

  • Cool the solution in an ice bath.

  • Add a tertiary amine base, such as DIPEA or TEA (1.2 equivalents), dropwise while stirring.

  • Stir the mixture for 15-30 minutes at 0 °C. The resulting solution containing the free amino acid ester is used directly in the coupling step.

Protocol 1: DCC/HOBt Mediated Coupling

This protocol is a reliable method for forming the peptide bond with minimal racemization.[1]

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • To this mixture, add the freshly prepared solution of the free amino acid ester (from step 3.1).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

DCC_HOBt_Coupling cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling & Workup ZPyrOH This compound Activated_Ester Activated Ester (Z-Pyr-OBt) ZPyrOH->Activated_Ester AA_Ester_HCl Amino Acid Ester HCl Coupling Coupling Reaction AA_Ester_HCl->Coupling Free Base Formation Base Tertiary Base (e.g., DIPEA) DCC DCC DCC->Activated_Ester HOBt HOBt Activated_Ester->Coupling Workup Aqueous Workup & Purification Coupling->Workup Dipeptide Z-Pyr-AA-Ester (Final Product) Workup->Dipeptide HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction & Purification ZPyrOH This compound Coupling One-Pot Coupling ZPyrOH->Coupling AA_Ester_HCl Amino Acid Ester HCl HATU HATU HATU->Coupling DIPEA DIPEA Purification Workup & Purification Coupling->Purification Product Z-Pyr-AA-Ester Purification->Product Mixed_Anhydride cluster_anhydride_formation Anhydride Formation cluster_amine_prep Amine Preparation cluster_coupling_workup Coupling & Workup ZPyrOH This compound MixedAnhydride Mixed Anhydride ZPyrOH->MixedAnhydride Chloroformate Alkyl Chloroformate Chloroformate->MixedAnhydride NMM1 NMM Coupling Coupling Reaction MixedAnhydride->Coupling AA_Ester_HCl Amino Acid Ester HCl FreeAmine Free Amino Acid Ester AA_Ester_HCl->FreeAmine NMM2 NMM FreeAmine->Coupling Purification Purification Coupling->Purification Dipeptide Final Product Purification->Dipeptide

References

Application Notes and Protocols for the Investigation of Z-Pyr-OH as a Potential Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for effective cognitive enhancers is a rapidly advancing field in neuroscience and pharmacology. One promising target for cognitive enhancement is the enzyme prolyl endopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides that play a crucial role in learning and memory.[1][2][3] While direct evidence for Z-Pyr-OH (N-Benzyloxycarbonyl-L-pyroglutamic acid) as a cognitive enhancer is still emerging, its structural similarity to known prolyl endopeptidase inhibitors and the established pro-cognitive effects of its parent compound, L-pyroglutamic acid, make it a compelling candidate for investigation.[4][5]

L-pyroglutamic acid has been shown to improve memory in aged subjects and enhance learning and memory in animal models.[4][5] Furthermore, the related compound Z-Pyr-prolinal has demonstrated anti-amnesic effects in rats, which correlate with its in vitro inhibitory activity against prolyl endopeptidase.[6][7] These findings provide a strong rationale for exploring the potential of this compound as a novel cognitive enhancer.

This document provides detailed application notes and protocols for the investigation of this compound as a prolyl endopeptidase inhibitor and a potential therapeutic agent for cognitive deficits.

Application Notes

Potential Mechanism of Action:

This compound is hypothesized to exert its cognitive-enhancing effects through the inhibition of prolyl endopeptidase (PEP). PEP is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues.[8] It is involved in the degradation of several neuropeptides and peptide hormones, such as substance P, vasopressin, and thyrotropin-releasing hormone (TRH), which are implicated in learning and memory processes.[1][3] By inhibiting PEP, this compound could potentially increase the bioavailability of these neuroactive peptides in the brain, thereby enhancing synaptic plasticity and cognitive function. The proposed mechanism involves an induced-fit binding of this compound to the active site of PEP, preventing the breakdown of its target neuropeptides.[9][10][11]

Suggested Research Applications:

  • In vitro characterization: Determination of the inhibitory potency (IC50, Ki) of this compound against prolyl endopeptidase from various sources (e.g., human recombinant, rat brain).

  • Mechanism of inhibition studies: Elucidation of the mode of PEP inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive).

  • In vivo proof-of-concept studies: Evaluation of the cognitive-enhancing effects of this compound in animal models of cognitive impairment, such as scopolamine-induced amnesia or age-related cognitive decline.[12][13][14][15][16]

  • Pharmacokinetic and pharmacodynamic studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

  • Neurochemical analysis: Investigation of the effects of this compound on neuropeptide levels and neurotransmitter systems in the brain.

Quantitative Data for Related Prolyl Endopeptidase Inhibitors

To provide a reference for the potential potency of this compound, the following table summarizes the inhibitory activities of several known prolyl endopeptidase inhibitors.

CompoundSource of PEPInhibition Constant (Ki)IC50Reference
Z-Pro-prolinalMouse Brain0.35 ± 0.05 nM-[7]
Z-Pro-prolinalCanine Brain5 nM-[6]
SUAM-1221Rat Brain-3-27 nM[17]
Compound 70Rat Cortex-0.9 nM[18]
Z-cyclohexyl prolinalMouse Brain2-3 nM-[19]
Z-indolinyl prolinalMouse Brain2-3 nM-[19]

Experimental Protocols

Protocol 1: In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on prolyl endopeptidase.

Materials:

  • Prolyl endopeptidase (human recombinant or purified from tissue)

  • This compound

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-proline-7-amino-4-methylcoumarin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 50 µL of the assay buffer (for control) or this compound dilutions to each well.

  • Add 25 µL of the prolyl endopeptidase solution (pre-diluted in assay buffer to an optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution (final concentration, e.g., 50 µM) to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Rats)

This protocol outlines a passive avoidance task to evaluate the ability of this compound to reverse scopolamine-induced memory deficits in rats.

Animals:

  • Male Wistar rats (250-300 g)

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Passive avoidance apparatus

Procedure:

Day 1: Training (Acquisition Trial)

  • Administer this compound or vehicle intraperitoneally (i.p.) to the rats. The dosage should be determined from pilot studies.

  • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. Control animals receive a vehicle injection.

  • After another 30 minutes, place each rat in the light compartment of the passive avoidance apparatus.

  • When the rat enters the dark compartment, deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).

  • Measure the latency to enter the dark compartment (step-through latency).

Day 2: Testing (Retention Trial)

  • 24 hours after the training trial, place each rat back into the light compartment of the apparatus.

  • Record the step-through latency to enter the dark compartment (up to a maximum of, for example, 300 seconds). No foot shock is delivered during the testing trial.

  • A longer step-through latency in the this compound treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect and suggests cognitive enhancement.

Statistical Analysis:

  • Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the different treatment groups.

Visualizations

cluster_0 Upstream Regulation cluster_1 Mechanism of Action cluster_2 Downstream Effects Neuropeptide Precursors Neuropeptide Precursors Neuropeptides Active Neuropeptides (e.g., Vasopressin, Substance P) Neuropeptide Precursors->Neuropeptides PEP Prolyl Endopeptidase (PEP) Degradation Degraded Peptides PEP->Degradation Degradation ZPyrOH This compound ZPyrOH->PEP Inhibition Neuropeptides->PEP Neuronal Signaling Neuronal Signaling Neuropeptides->Neuronal Signaling Synaptic Plasticity Synaptic Plasticity Neuronal Signaling->Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement (Learning & Memory) Synaptic Plasticity->Cognitive Enhancement

Caption: Hypothetical signaling pathway of this compound in cognitive enhancement.

cluster_workflow In Vitro PEP Inhibition Assay Workflow prep 1. Prepare Reagents (this compound dilutions, PEP enzyme, Substrate) plate 2. Plate Setup (Add buffer/inhibitor, then enzyme) prep->plate incubate 3. Pre-incubation (15 min at 37°C) plate->incubate reaction 4. Initiate Reaction (Add substrate) incubate->reaction measure 5. Kinetic Measurement (Fluorescence reading over 30 min) reaction->measure analyze 6. Data Analysis (Calculate % inhibition, determine IC50) measure->analyze

Caption: Experimental workflow for the in vitro prolyl endopeptidase (PEP) inhibition assay.

cluster_workflow In Vivo Passive Avoidance Task Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing dosing1 1. Administer this compound/Vehicle amnesia 2. Induce Amnesia (Scopolamine) dosing1->amnesia training 3. Acquisition Trial (Place in light compartment, foot shock in dark) amnesia->training testing 4. Retention Trial (24h later) (Measure step-through latency, no shock) training->testing analysis 5. Data Analysis (Compare latencies between groups) testing->analysis

Caption: Experimental workflow for the in vivo passive avoidance task.

References

Application Notes: Liquid-Phase Peptide Synthesis with Z-Pyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid-phase peptide synthesis (LPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers significant advantages in terms of scalability, purification of intermediates, and the facile incorporation of modified or unnatural amino acids.[1][2] N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH) is a key building block for introducing an N-terminal pyroglutamyl residue, a common feature in many biologically active peptides that confers enhanced stability against aminopeptidases.[3] This document provides detailed application notes and protocols for the use of this compound in liquid-phase peptide synthesis, targeted towards researchers, scientists, and professionals in drug development.

Chemical Properties of Z-L-pyroglutamic acid

PropertyValue
Synonyms Z-L-Pyr-OH, Z-(S)-2-pyrrolidinone-5-carboxylic acid
CAS Number 32159-21-0
Molecular Formula C₁₃H₁₃NO₅
Molecular Weight 263.2 g/mol
Appearance White Powder
Melting Point 140 - 145 ºC
Optical Rotation [a]²⁰D = -32.5 ± 3º (c=1 in MeOH)
Storage 0 - 8 °C
Source:[4]

Core Principles

The liquid-phase synthesis strategy involves the stepwise elongation of a peptide chain in a homogenous solution.[1] An N-terminally protected amino acid, in this case, this compound, is activated at its carboxyl group and coupled to the free amino group of another amino acid or peptide ester. The benzyloxycarbonyl (Z) group is a widely used protecting group in solution-phase synthesis due to its stability under various coupling conditions and its selective removal by catalytic hydrogenation.[2][5][6]

A critical aspect of successful LPPS is the purification of the product after each coupling and deprotection step, which ensures the high purity of the final peptide.[1] This contrasts with solid-phase peptide synthesis (SPPS), where the peptide is anchored to a resin throughout the synthesis.

Experimental Protocols

1. General Workflow for Dipeptide Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound in a liquid-phase approach.

LPPS_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products Z_Pyr_OH This compound AA_Ester Amino Acid Ester (e.g., H-Gly-OMe.HCl) Coupling Peptide Coupling (DCC/HOBt, DCM) Z_Pyr_OH->Coupling AA_Ester->Coupling Purification1 Work-up & Purification (Filtration, Extraction, Crystallization) Protected_Dipeptide Protected Dipeptide (Z-Pyr-Gly-OMe) Coupling->Protected_Dipeptide Formation Deprotection Z-Group Deprotection (Catalytic Hydrogenation, Pd/C) Purification1->Deprotection Purified Intermediate Purification2 Final Purification (Filtration, Evaporation) Final_Dipeptide Final Dipeptide (H-Pyr-Gly-OMe) Deprotection->Final_Dipeptide Protected_Dipeptide->Purification1 Final_Dipeptide->Purification2

Caption: General workflow for liquid-phase dipeptide synthesis.

2. Protocol for the Synthesis of Z-Pyr-Gly-OMe

This protocol details the coupling of this compound with glycine methyl ester (H-Gly-OMe) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[2]

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • 10% Aqueous Potassium Bisulfate (KHSO₄) or dilute citric acid

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add the neutralized glycine methyl ester solution from step 1 to the this compound solution.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 10% aqueous KHSO₄ (2x)

      • 5% aqueous NaHCO₃ (2x)

      • Saturated brine (1x)

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude Z-Pyr-Gly-OMe can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).

3. Protocol for N-terminal Z-Group Deprotection

This protocol describes the removal of the N-terminal Z-group by catalytic hydrogenation to yield the free dipeptide.[2]

Materials:

  • Purified Z-Pyr-Gly-OMe

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the purified Z-Pyr-Gly-OMe in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-Pyr-Gly-OMe.

Data Presentation: Expected Outcomes

The following table summarizes typical quantitative data for the synthesis of a model dipeptide, Z-Pyr-Xaa-OR, using the protocols described above. Yields and purity are representative and may vary based on the specific amino acid (Xaa) and reaction scale.

Table 1: Representative Yields and Purity in LPPS of Z-Pyr-Dipeptides

StepProductTypical Yield (%)Purity (HPLC, %)Analytical Method
Coupling Z-Pyr-Gly-OMe80 - 95%>95% (after recrystallization)TLC, HPLC, ¹H-NMR, MS
Deprotection H-Pyr-Gly-OMe90 - 99%>98%TLC, HPLC, ¹H-NMR, MS
Coupling Z-Pyr-Ala-OEt75 - 90%>95% (after recrystallization)TLC, HPLC, ¹H-NMR, MS
Deprotection H-Pyr-Ala-OEt90 - 99%>98%TLC, HPLC, ¹H-NMR, MS

Troubleshooting and Optimization

Potential Side Reactions

A primary side reaction to be aware of during the synthesis of pyroglutamyl-containing peptides is the formation of diketopiperazines (DKPs).[7][8] This is particularly prevalent when coupling an activated pyroglutamic acid to a dipeptide ester, especially if the second residue is proline.

Side_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Activated_pGlu Activated this compound Dipeptide_Ester H-Gln-Pro-OR Tripeptide Desired Product Z-Pyr-Gln-Pro-OR Activated_pGlu->Tripeptide Coupling Dipeptide_Ester->Tripeptide DKP Diketopiperazine Byproduct (pGlu-Gln DKP) Dipeptide_Ester->DKP Intramolecular Cyclization

Caption: Competing reaction pathways in pGlu peptide synthesis.

Optimization Strategies:

  • Coupling Reagents: While DCC/HOBt is effective, other modern coupling reagents such as HBTU, HATU, or COMU can be employed to improve coupling efficiency and reduce reaction times.[9]

  • Temperature Control: Maintaining low temperatures (0 °C) during the activation and initial coupling phase is crucial to minimize racemization and side reactions.

  • Base Selection: Use of a non-nucleophilic base like DIEA or NMM is recommended for neutralization steps to avoid side reactions with the activated carboxyl group.

  • Purification: Careful purification of intermediates is paramount in LPPS. If recrystallization is difficult, column chromatography may be required.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound for the successful liquid-phase synthesis of N-terminal pyroglutamyl peptides for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Managing Diketopiperazine (DKP) Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing diketopiperazine (DKP) formation, a common side reaction in peptide synthesis. While Z-Pyr-OH (N-Cbz-L-pyroglutamic acid) is a valuable reagent, its use, particularly in sequences prone to cyclization, requires careful consideration of reaction conditions to avoid unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during peptide synthesis. It arises from an intramolecular cyclization of a dipeptide, where the N-terminal amino group attacks the C-terminal ester or amide bond. This side reaction is problematic as it leads to the truncation of the desired peptide sequence and cleavage from the resin support in Solid-Phase Peptide Synthesis (SPPS). This reduces the overall yield and complicates the purification of the final product[1][2].

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: DKP formation is highly sequence-dependent. The risk is greatest when the second amino acid in the sequence (from the N-terminus) is a secondary amino acid like proline or another N-alkylated amino acid[1][2][3]. Dipeptides with a C-terminal proline (Xaa-Pro) are particularly prone to this cyclization due to the conformational properties of the proline residue that favor the ring-closing reaction[1][4][5].

Q3: What are the primary factors that promote DKP formation?

A3: Several experimental factors can significantly increase the rate of DKP formation:

  • Fmoc Deprotection Conditions: The basic conditions required for removing the Fmoc protecting group, typically using 20% piperidine in DMF, are a major catalyst for DKP formation[1][2].

  • Resin Type: The choice of solid support is critical. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP-mediated cleavage than sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin[1][2].

  • Temperature: Elevated temperatures during coupling and deprotection steps accelerate the rate of the cyclization reaction[3][6].

  • Solvent: The solvent can influence reaction rates. For instance, the self-deprotection of Fmoc groups and subsequent DKP formation proceeds fastest in DMSO, followed by DMF and NMP[3][4][6].

  • Post-Coupling Hold Time: Leaving the peptide resin for extended periods after Fmoc deprotection can lead to significant DKP formation, as the free N-terminal amine is available to initiate the cyclization[3][6][7].

Q4: I am working with this compound. Are there specific concerns I should be aware of?

A4: this compound introduces pyroglutamic acid (pGlu), a cyclic lactam, into your peptide. While pGlu itself is stable against further cyclization, issues can arise when coupling it. Using active esters of pyroglutamic acid to couple onto a dipeptide with a C-terminal proline (e.g., Gln-Pro or Asn-Pro) has been observed to cause the formation of a pyroglutamyl-containing diketopiperazine byproduct[8]. It is generally recommended to first synthesize the Glp-Gln(or Asn)-OH dipeptide and then couple it to the proline residue to avoid this specific side reaction[8].

Troubleshooting Guide: High Levels of DKP Formation

Problem: HPLC analysis of my crude peptide product shows a significant peak corresponding to a DKP byproduct, resulting in low yield of the full-length peptide.

Potential Cause Recommended Solution & Rationale
High-Risk Peptide Sequence (e.g., Xaa-Pro at the N-terminus of the resin-bound peptide)Strategy: Couple the third amino acid immediately after Fmoc deprotection of the dipeptide. Rationale: This "traps" the reactive N-terminal amine by acylating it before it can initiate intramolecular cyclization[9][10].
Standard Fmoc Deprotection Conditions (20% Piperidine/DMF)Strategy: Switch to an optimized deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to standard piperidine/DMF[1][2]. Rationale: This milder basic condition is still effective for Fmoc removal but is less prone to catalyzing the DKP cyclization reaction[2].
Suboptimal Resin Choice (e.g., Wang or other ester-linked resins)Strategy: For DKP-susceptible sequences, synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. Rationale: The steric hindrance of the 2-CTC linker makes the cleavage of the dipeptide from the resin via DKP formation more difficult[2].
Elevated Reaction/Storage Temperature Strategy: Perform Fmoc deprotection and store peptide intermediates at a lower temperature (e.g., 4°C). Rationale: The rate of DKP formation is temperature-dependent; reducing the temperature can significantly slow down this unwanted side reaction[3][6].
Prolonged Exposure of Free N-terminus Strategy: Minimize the time between the completion of the Fmoc deprotection wash steps and the start of the next coupling reaction. Avoid long hold times. Rationale: The longer the N-terminal amine of the dipeptide is free and unprotonated, the higher the probability of intramolecular attack and DKP formation[3][6].

Data Summary: Impact of Conditions on DKP Formation

The following tables summarize quantitative data on how different experimental conditions can affect the yield of DKP byproducts.

Table 1: Effect of Fmoc Deprotection Cocktail on Total DKP Formation for Fmoc-Xaa-Pro-2-Cl-trityl Resin

N-terminal Amino Acid (Xaa)DKP (%) with 20% Piperidine/DMFDKP (%) with 2% DBU, 5% Piperazine/NMP
Gly~11%~2%
Ala~14%~3%
Val~10%~1%
Phe~12%~2%

Data compiled and adapted from reference[2]. Conditions can vary between specific sequences and lab setups.

Table 2: Relative Rate of DKP Formation in Different Solvents

SolventRelative Rate of DKP Formation
DMSOFastest
DMFFast
NMPSlower
ACNSlowest

Data based on trends described in references[3][4][6].

Experimental Protocols

Protocol 1: Standard SPPS Coupling (High DKP Risk)

This protocol illustrates a standard method that is often prone to DKP formation with susceptible sequences.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour, then wash with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Couple Fmoc-Pro-OH (3 eq.) to the resin using a standard coupling agent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Second Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using HATU/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection (Critical Step): Repeat step 3. At this point, the free N-terminus of the dipeptide is highly susceptible to cyclization.

  • Cleavage & Analysis: Cleave a small sample of the dipeptide from the resin and analyze by HPLC to quantify DKP formation[1].

Protocol 2: Optimized SPPS Coupling to Minimize DKP Formation

This protocol incorporates several changes to suppress DKP formation.

  • Resin Choice: Start with 2-chlorotrityl chloride (2-CTC) resin. Swell in DCM for 1 hour, then wash with DMF (3 x 10 mL).

  • First Amino Acid Coupling: Couple Fmoc-Pro-OH (1.5 eq.) with DIPEA (3 eq.) in DCM for 2 hours. Cap any unreacted sites.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this solution (10 mL) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with NMP (5 x 10 mL)[1][2].

  • Immediate Subsequent Coupling: Without delay, proceed to couple the third amino acid. Dissolve the Fmoc-amino acid (3 eq.), an appropriate coupling reagent (e.g., HATU, 2.9 eq.), and base (e.g., DIPEA, 6 eq.) in NMP. Add to the resin and react for 2 hours.

  • Cleavage & Analysis: Cleave the peptide from the resin using a suitable cocktail (e.g., TFA/TIS/H₂O) and analyze by HPLC, comparing the results to Protocol 1.

Visual Guides

Mechanism of Diketopiperazine (DKP) Formation

Caption: Mechanism of base-catalyzed DKP formation during SPPS.

Recommended Workflow to Prevent DKP Formation

DKP_Prevention_Workflow start Start: Assemble 1st AA on Resin decision High-Risk Sequence? start->decision resin_choice Step 1: Choose 2-CTC Resin (Provides steric hindrance) deprotection Step 2: Fmoc Deprotection of 1st AA resin_choice->deprotection coupling2 Step 3: Couple 2nd AA (e.g., Proline) deprotection->coupling2 deprotection2 Step 4: Optimized Fmoc Deprotection (Use 2% DBU / 5% Piperazine in NMP) coupling2->deprotection2 immediate_coupling Step 5: IMMEDIATELY Couple 3rd AA (No hold time) deprotection2->immediate_coupling continue_synthesis Continue Peptide Synthesis immediate_coupling->continue_synthesis finish Finish: Cleavage & Purification continue_synthesis->finish decision->resin_choice Yes decision->continue_synthesis No

Caption: Optimized workflow for SPPS to minimize DKP side reactions.

References

minimizing racemization of Z-Pyr-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the coupling of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH). This guide provides answers to frequently asked questions and troubleshooting advice to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound coupling?

A1: Racemization is the conversion of an enantiomerically pure compound, like the L-form of this compound, into a mixture containing both L- and D-enantiomers.[1] In peptide synthesis, the precise three-dimensional structure is critical for biological activity. The introduction of the D-enantiomer can lead to a final peptide product that is difficult to purify and may have significantly reduced or altered biological function.[1]

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] After the carboxylic acid of this compound is activated by a coupling reagent, the activated carbonyl can be attacked intramolecularly by the adjacent amide nitrogen. This forms a planar oxazolone ring, making the α-proton acidic. A base present in the reaction mixture can then easily abstract this proton, leading to a loss of stereochemistry. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of L and D products.[1][2] Urethane-based protecting groups like benzyloxycarbonyl (Z) are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent is a critical factor.[1][3] Reagents that promote rapid amide bond formation while minimizing the lifetime of highly reactive intermediates are preferred. Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) salt-based reagents are generally more efficient and lead to less racemization than older methods like carbodiimides (e.g., DCC, DIC) when used alone.[1][4]

Q4: Can additives help in suppressing racemization?

A4: Yes, additives are highly effective at suppressing racemization, especially when using carbodiimide coupling reagents.[3][4][5] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form an active ester.[3] This intermediate is more stable and less prone to oxazolone formation than the intermediate formed with the carbodiimide alone, thereby minimizing racemization.[3][4][5]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: The base plays a significant role as it can abstract the α-proton from the oxazolone intermediate.[1][2][3] Stronger and less sterically hindered bases, like triethylamine (TEA), can increase the rate of racemization.[1] For sensitive couplings, it is advisable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] The amount of base should also be carefully controlled, typically using stoichiometric amounts.[1]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound.

Problem: Significant level of D-epimer detected in the final product.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Using a carbodiimide like DCC or DIC without an additive is a common cause of racemization.[1][4] Solution: Switch to a modern uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagent.[1] If using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma.[1][4]
Strong or Excess Base The use of a strong, unhindered base (e.g., TEA) or an excess of a hindered base like DIPEA promotes racemization.[1][2] Solution: Use a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine.[1] Use the minimum necessary amount of base.
High Reaction Temperature Elevated temperatures accelerate the rate of racemization.[1] Solution: Perform the coupling reaction at a lower temperature. It is recommended to conduct the activation step at 0 °C or even -15 °C.[1]
Prolonged Reaction Time Longer exposure to coupling conditions, especially in the presence of base, increases the risk of racemization.[1] Solution: Monitor the reaction closely using TLC or LC-MS and work up the reaction as soon as it is complete. Use a more efficient coupling reagent to reduce the required reaction time.
Solvent Choice The solvent can influence racemization by stabilizing the charged intermediates involved in the process.[2][6] Polar aprotic solvents like DMF are common but the choice can impact the outcome.[2][6] Solution: While DMF is widely used, consider screening other solvents like Dichloromethane (DCM) or Acetonitrile (ACN) if racemization is a persistent issue. The optimal solvent can be system-dependent.
Comparative Data on Coupling Conditions

The following table summarizes the effect of different coupling reagents and bases on racemization for sensitive amino acids, providing a general guideline for this compound.

Coupling ReagentAdditiveBaseSolvent% D-Isomer (Approx.)
DICNoneDIPEADMFHigh
DICHOBtDIPEADMFLow[4]
DICOxymaNMMDCM/DMFVery Low[1]
HBTU-DIPEADMFLow[1]
HATU-DIPEA/CollidineDMFVery Low[1]

Note: The exact percentage of racemization is highly dependent on the specific substrates, temperature, and reaction time. This table provides a qualitative comparison.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol utilizes a modern uronium-based coupling reagent known for its high efficiency and low racemization potential.[1]

  • Dissolve Reagents: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add Coupling Reagent: Add HATU (1.1 eq.) to the solution.

  • Cool Reaction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add Base: Add DIPEA (2.0 eq.) dropwise to the cooled mixture, ensuring the temperature remains at or below 0 °C.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes.

  • Warm and Monitor: Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor Progress: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, proceed with standard aqueous work-up and purification procedures.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the percentage of the unwanted D-enantiomer in your product. The exact column and mobile phase will need to be optimized for your specific peptide.

  • Sample Preparation: Before analysis, the final peptide must be deprotected to remove all protecting groups. The crude or purified peptide is then dissolved in the mobile phase or a compatible solvent.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective for separating underivatized amino acid enantiomers.[7]

  • Chromatographic Conditions (Example):

    • Chiral Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 220 nm.

    • Temperature: 25 °C.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The L- and D-enantiomers should elute as two separate peaks.

  • Quantification: Integrate the peak areas for both the L- and D-enantiomers. The percentage of racemization (% D-isomer) can be calculated using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

Visual Guides

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_L L-Enantiomer Path cluster_D D-Enantiomer Path Z_Pyr_OH Z-L-Pyr-OH Activated_Ester_L Activated Ester (L) Z_Pyr_OH->Activated_Ester_L + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester_L->Oxazolone Intramolecular Attack Product_D D-Product (Racemized) Oxazolone->Product_D + Amine (Nu:) Product_L L-Product (Desired) Oxazolone->Product_L + Amine (Nu:) Activated_Ester_D Activated Ester (D) Base Base (e.g., DIPEA) Base->Oxazolone Abstracts α-H+ troubleshooting_workflow start High Racemization Detected? reagent_check Using Carbodiimide (DIC/DCC) Alone? start->reagent_check Yes add_additive Action: Add HOBt or Oxyma reagent_check->add_additive Yes base_check Using Strong Base (e.g., TEA)? reagent_check->base_check No change_reagent Consider: Switch to HATU or PyBOP add_additive->change_reagent change_reagent->base_check change_base Action: Switch to NMM or Collidine base_check->change_base Yes temp_check Reaction Temp > 0°C? base_check->temp_check No change_base->temp_check lower_temp Action: Run activation and coupling at 0°C temp_check->lower_temp Yes final_check Racemization Still High? temp_check->final_check No lower_temp->final_check optimize Review reaction time and solvent final_check->optimize Yes success Problem Solved final_check->success No

Caption: A decision-making workflow for troubleshooting racemization issues.

References

Technical Support Center: Optimizing Z-Pyr-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the coupling efficiency of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound is the amino acid L-pyroglutamic acid (pGlu) where the ring nitrogen is protected by a benzyloxycarbonyl (Z) group. Pyroglutamic acid is a cyclic lactam of glutamic acid and is found at the N-terminus of many biologically active peptides and proteins. It is incorporated into a peptide sequence to mimic this natural structure, often conferring stability against degradation by aminopeptidases.[1] The Z-group provides protection and improves solubility properties.[2]

Q2: What makes the coupling of this compound potentially challenging?

The coupling of this compound can be challenging due to the steric hindrance presented by its rigid, cyclic structure.[3][4] This bulkiness can slow down the reaction rate and may lead to incomplete coupling, especially when attached to a sterically hindered N-terminal amino acid on the resin. Efficient activation and optimized reaction conditions are crucial for success.

Q3: What are the common side reactions associated with pyroglutamic acid in peptide synthesis?

While coupling this compound is generally straightforward with modern reagents, a key side reaction to be aware of is diketopiperazine (DKP) formation. This can occur during the condensation of pyroglutamic acid with specific dipeptide sequences, such as Gln-Pro or Asn-Pro, leading to the formation of a pyroglutamylglutamine diketopiperazine byproduct.[2][5] Additionally, as with any amino acid coupling, racemization can occur, although it is minimized by using appropriate additives.[6]

Q4: How can I monitor the success of a this compound coupling reaction?

The most common method for monitoring coupling reactions in SPPS is the Kaiser (ninhydrin) test.[7] This test detects the presence of free primary amines on the resin-bound peptide. After the coupling step, a negative Kaiser test (indicated by a colorless or yellow result) signifies that the N-terminal amine has been successfully acylated and the coupling is complete. A positive result (blue/purple) indicates incomplete coupling, requiring further action.

Troubleshooting Guide

Problem: Low or Incomplete Coupling of this compound

A positive Kaiser test after the scheduled coupling time indicates a problem. Below are common causes and their solutions.

Cause 1: Inefficient Activation or Coupling Reagent Choice The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Standard carbodiimide reagents alone may be insufficient.

  • Solution: Employ a more potent activating agent. Uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyAOP, are highly effective for hindered couplings.[8][9] HATU, in particular, reacts faster and with less epimerization compared to HBTU.[6][8][10] If using a carbodiimide like DIC, always include an additive such as OxymaPure or HOBt to generate a more reactive ester and suppress racemization.[11]

Cause 2: Steric Hindrance and Aggregation The combination of the bulky this compound and a growing, potentially aggregated peptide chain on the resin can prevent the reactive groups from coming together.

  • Solution 1: Extend Reaction Time or Double Couple: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours) and monitor with the Kaiser test. If coupling remains incomplete, filter, wash the resin, and repeat the coupling procedure with fresh reagents (a "double couple").

  • Solution 2: Use Microwave-Assisted SPPS: Microwave energy can significantly accelerate difficult couplings, driving the reaction to completion more efficiently for sterically hindered amino acids.[3]

  • Solution 3: Improve Solvation: Aggregation can be disrupted by changing the solvent. Using NMP or a mixture of DMF/NMP with DMSO (up to 20%) can improve resin swelling and peptide chain solvation, increasing reagent accessibility.[12]

Cause 3: Sub-optimal Reagent Stoichiometry or Quality Incorrect amounts of reagents or degraded reagents will lead to poor outcomes.

  • Solution: Use a 3- to 5-fold excess of this compound and coupling reagents relative to the resin substitution. Ensure that reagents, especially coupling agents and DIPEA, are fresh and stored under anhydrous conditions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent ClassReagent NameRelative Speed & EfficiencyKey AdvantagesConsiderations
Uronium/Aminium HATUVery HighFaster and less racemization than HBTU; excellent for hindered residues.[8][10]More expensive than HBTU. Excess reagent can cause N-terminal guanidinylation.[9][10]
HBTUHighEffective and widely used standard reagent.[6]Slower than HATU; higher risk of racemization in sensitive cases.[8] Can cause guanidinylation.[10]
HCTUVery HighHigh stability and efficiency, comparable to HATU.[6][9]May be allergenic. Can cause guanidinylation.
Phosphonium PyAOPVery HighAnalogous to HATU in efficiency. Does not cause guanidinylation side reaction.[9]Byproducts can be difficult to wash away.
PyBOPHighStandard phosphonium reagent, very effective.[9]Less reactive than PyAOP for the most difficult couplings.
Carbodiimide + Additive DIC + OxymaPureHighOxymaPure is more effective than HOBt and is not explosive.[11]Two-component system; DIC can dehydrate Gln/Asn side chains if not properly managed.
DIC + HOBtMedium-HighClassic, cost-effective method. HOBt suppresses racemization.[11]Less efficient than uronium/phosphonium reagents for very hindered couplings.
Experimental Protocols

Protocol: Standard Coupling of this compound using HATU

This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin in DMF (5 mL) for 30 minutes.
  • Drain the DMF.
  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 10 minutes to ensure complete Fmoc-group removal.
  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), in 2 mL of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.
  • Vortex briefly and let the pre-activation proceed for 1-2 minutes.
  • Add the activated this compound solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.

3. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test.
  • If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to washing.
  • If the test is positive (beads are blue), continue agitating for another 1-2 hours or perform a double coupling (repeat step 2).
  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) to prepare for the next synthesis cycle or final cleavage.

Visualizations

spss_workflow cluster_deprotection 1. N-Terminal Deprotection cluster_coupling 2. This compound Coupling cluster_final 3. Completion start Peptide-Resin (Fmoc-N-Terminus) deprotect Add 20% Piperidine in DMF start->deprotect wash1 Wash with DMF/DCM deprotect->wash1 deprotected_resin Peptide-Resin (Free N-Terminus) wash1->deprotected_resin pre_act Prepare Solution: This compound + HATU + DIPEA in DMF couple Add Activated Mix to Resin (Couple 1-2h) deprotected_resin->couple pre_act->couple kaiser Kaiser Test? couple->kaiser kaiser->couple Positive (Double Couple) wash2 Final Wash (DMF/DCM) kaiser->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for the coupling step of this compound in SPPS.

troubleshooting_tree start Problem: Low Coupling Efficiency (Positive Kaiser Test) cause1 Cause: Inefficient Activation? start->cause1 cause2 Cause: Steric Hindrance or Aggregation? start->cause2 cause3 Cause: Reagent Quality or Stoichiometry? start->cause3 sol1a Solution: Switch to HATU, HCTU, or PyAOP. cause1->sol1a sol1b Solution: Use DIC with OxymaPure instead of HOBt. cause1->sol1b sol2a Solution: Perform a 'Double Couple'. cause2->sol2a sol2b Solution: Increase reaction time to 2-4h. cause2->sol2b sol2c Solution: Use microwave-assisted synthesis. cause2->sol2c sol2d Solution: Use NMP or add DMSO to improve solvation. cause2->sol2d sol3a Solution: Use fresh, anhydrous reagents (coupling agent, DIPEA). cause3->sol3a sol3b Solution: Ensure 3-5 fold excess of reagents over resin capacity. cause3->sol3b

Caption: Troubleshooting decision tree for low this compound coupling.

References

side reactions of Z-Pyr-OH with specific coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of N-benzyloxycarbonyl-pyroglutamic acid (Z-Pyr-OH) in peptide synthesis. Below, you will find information to help you mitigate potential side reactions and optimize your coupling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when coupling this compound?

The primary side reaction of concern when activating this compound for peptide coupling is racemization. While the pyroglutamic acid structure is a cyclic lactam, which can reduce the likelihood of some side reactions compared to linear amino acids, the chiral center can still be susceptible to epimerization under certain activation conditions. Additionally, side reactions can be associated with the specific coupling reagent used.

Q2: Which coupling reagents are recommended for this compound to minimize side reactions?

To minimize racemization, it is generally recommended to use coupling reagents that are known to suppress this side reaction. Uronium/aminium salts like HBTU, HATU, and HCTU, especially in the presence of an additive like HOBt or HOAt, are often preferred over carbodiimides like DCC or EDC when racemization is a significant concern. The choice of solvent and base can also play a crucial role.

Q3: Can the lactam ring of pyroglutamic acid open during coupling?

The lactam ring of pyroglutamic acid is generally stable under standard peptide coupling conditions. However, harsh basic or acidic conditions, which are typically avoided in modern peptide synthesis, could potentially lead to ring-opening. The use of standard coupling protocols with common non-nucleophilic bases like diisopropylethylamine (DIPEA) is unlikely to cause significant lactam cleavage.

Troubleshooting Guide

Issue: Low Yield of the Desired Peptide

Low coupling yields can arise from incomplete activation of this compound or the presence of moisture, which can hydrolyze the activated species.

  • Recommendation: Ensure all reagents and solvents are anhydrous. Increase the equivalents of the coupling reagent and/or the reaction time. Monitor the reaction progress by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue: Presence of Diastereomeric Impurities

The detection of diastereomers in the product peptide suggests that racemization of the this compound residue has occurred during the coupling step.

  • Recommendation:

    • Choice of Coupling Reagent: Switch to a coupling reagent known for low racemization, such as HATU or HCTU.

    • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress racemization.

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.

    • Base Selection: Use a non-nucleophilic and sterically hindered base like DIPEA. Avoid using tertiary amines that are not sterically hindered, as they can contribute to racemization.

Quantitative Data on Side Reactions

The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes hypothetical data on the percentage of D-isomer formation when coupling this compound under various conditions.

Coupling ReagentAdditiveBaseTemperature (°C)Solvent% D-Isomer (Racemization)
DCCNoneDIPEA25DCM5-10%
DCCHOBtDIPEA25DCM1-3%
HBTUNoneDIPEA25DMF< 2%
HATUNoneDIPEA25DMF< 1%
HATUNoneDIPEA0DMF< 0.5%

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with HATU
  • Dissolve the amine component (e.g., the N-terminal of a resin-bound peptide) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve this compound (1.2 equivalents), HATU (1.2 equivalents), and a non-nucleophilic base such as DIPEA (2.4 equivalents) in DMF.

  • Allow the this compound to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the amine component.

  • Let the reaction proceed at room temperature for 1-2 hours or until completion, as monitored by a qualitative test (e.g., ninhydrin test for solid-phase synthesis).

  • After completion, wash the resin or perform an aqueous workup for solution-phase synthesis to remove excess reagents and byproducts.

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Z_Pyr_OH This compound Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_Ester Activated Ester Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amine R-NH2 (Peptide Chain) Desired_Peptide Desired Peptide Amine->Desired_Peptide Coupling Activated_Ester->Desired_Peptide Side_Product Racemized Peptide Activated_Ester->Side_Product Racemization

Caption: General workflow for the coupling of this compound in peptide synthesis.

G Check_Reagent Using Carbodiimide (DCC/EDC)? Switch_Reagent Switch to Uronium Salt (HATU/HCTU) Check_Reagent->Switch_Reagent Yes Check_Additive Using HOBt/HOAt Additive? Check_Reagent->Check_Additive No Switch_Reagent->Check_Additive Add_Additive Incorporate HOBt or HOAt Check_Additive->Add_Additive No Check_Temp Reaction at Room Temperature? Check_Additive->Check_Temp Yes Add_Additive->Check_Temp Lower_Temp Lower Temperature to 0°C Check_Temp->Lower_Temp Yes Re-evaluate Re-evaluate Purity Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

Caption: Troubleshooting workflow for racemization during this compound coupling.

Technical Support Center: Cleavage of N-Terminal Z-Pyr-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of the benzyloxycarbonyl (Z) protecting group from peptides with an N-terminal pyroglutamic acid (Pyr-OH).

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the Z-group from an N-terminal pyroglutamic acid residue?

A1: The two most common methods for the removal of the Z-group are catalytic transfer hydrogenation and acidolysis with hydrogen bromide in acetic acid (HBr/AcOH). The choice of method depends on the overall peptide sequence, particularly the presence of other sensitive amino acid residues.

Q2: Can the acidic conditions used for Z-group cleavage also cleave the pyroglutamyl-peptide bond?

A2: Yes, this is a critical consideration. The pyroglutamyl-peptide bond is known to be labile under certain acidic conditions.[1][2][3][4] Therefore, the conditions for Z-group cleavage by acidolysis must be carefully optimized to be strong enough to remove the Z-group while being mild enough to preserve the pGlu-peptide linkage. Prolonged exposure to strong acids or high temperatures should be avoided.

Q3: What are the potential side reactions during the cleavage of Z-Pyr-OH?

A3: Besides the potential cleavage of the pGlu-peptide bond, other side reactions can include:

  • Opening of the pyroglutamic ring: Strong acidic or basic conditions can lead to the hydrolysis of the lactam ring in the pyroglutamic acid residue.

  • Modification of sensitive residues: Amino acids such as methionine (oxidation), cysteine (racemization, beta-elimination), and tryptophan (alkylation) can be modified during acidic cleavage if appropriate scavengers are not used.

  • Incomplete deprotection: Insufficient reaction time, catalyst poisoning (in hydrogenation), or inadequate acid strength can lead to incomplete removal of the Z-group.[5]

Q4: How can I monitor the progress of the Z-group deprotection?

A4: The progress of the deprotection reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By analyzing small aliquots of the reaction mixture over time, you can determine the point of complete Z-group removal and minimize the risk of side reactions due to over-exposure to cleavage reagents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Z-group cleavage 1. Insufficient reaction time. 2. Inactivated catalyst (for hydrogenation). 3. Insufficient acid strength or concentration (for acidolysis). 4. Steric hindrance around the N-terminus.1. Extend the reaction time and monitor by HPLC. 2. Use fresh palladium catalyst. Ensure the reaction is performed under an inert atmosphere. 3. Use a higher concentration of HBr in acetic acid, but be cautious of pGlu-peptide bond cleavage. 4. Consider a stronger cleavage method if partial deprotection persists.
Cleavage of the pGlu-peptide bond 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Decrease the concentration of the acid. 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Carefully monitor the reaction and stop it as soon as the Z-group is cleaved.
Modification of sensitive amino acids Absence or inadequacy of scavengers in the cleavage cocktail.Add appropriate scavengers to the reaction mixture. For example, use dithiothreitol (DTT) to protect methionine from oxidation.
Low recovery of the deprotected peptide 1. Adsorption of the peptide to the catalyst. 2. Precipitation of the peptide during workup.1. After filtration, wash the catalyst thoroughly with the reaction solvent. 2. Optimize the workup procedure, for example, by using a different solvent for precipitation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation for Z-Group Cleavage

This method is generally milder than acidolysis and is preferred for peptides containing acid-sensitive residues.

Materials:

  • This compound-peptide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., ammonium formate, cyclohexene, or formic acid)

  • Solvent (e.g., methanol, ethanol, or a mixture of acetic acid and methanol)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the this compound-peptide in a suitable solvent in a round-bottom flask.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Flush the flask with an inert gas.

  • Add the hydrogen donor. The amount will depend on the chosen donor (see table below).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

Quantitative Data for Catalytic Transfer Hydrogenation:

Hydrogen DonorTypical Molar Excess (per Z-group)SolventTypical Reaction TimeReference
Ammonium Formate10 equivalentsMethanol10-60 min[5]
Cyclohexene10-20 equivalentsEthanol/Acetic Acid1-2 hours[6]
Formic Acid- (used as solvent or co-solvent)Methanol/Formic Acid1-3 hours[7]
Protocol 2: Acidolysis with HBr in Acetic Acid for Z-Group Cleavage

This method is effective but more aggressive and should be used with caution, especially for peptides with acid-labile groups.

Materials:

  • This compound-peptide

  • 33% HBr in acetic acid

  • Scavengers (e.g., anisole, if tryptophan is present)

  • Dry diethyl ether

Procedure:

  • Dissolve the this compound-peptide in a minimal amount of acetic acid in a dry glass reaction vessel.

  • If necessary, add scavengers.

  • Cool the solution in an ice bath.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for 30-90 minutes.

  • Monitor the reaction by HPLC. Be mindful of the potential for pGlu-peptide bond cleavage with longer reaction times.

  • Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to cold, dry diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual acid and scavengers.

  • Dry the peptide under vacuum.

Quantitative Data for Acidolysis:

ReagentConcentrationTemperatureTypical Reaction Time
HBr in Acetic Acid33% (w/v)Room Temperature30-90 min

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Workup & Analysis This compound-Peptide This compound-Peptide Dissolution Dissolution This compound-Peptide->Dissolution Method_Selection Method_Selection Dissolution->Method_Selection Hydrogenation Hydrogenation Method_Selection->Hydrogenation Mild Acidolysis Acidolysis Method_Selection->Acidolysis Strong Filtration Filtration Hydrogenation->Filtration Precipitation Precipitation Acidolysis->Precipitation Purification Purification Filtration->Purification Precipitation->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for the cleavage of the Z-group from N-terminal this compound peptides.

Troubleshooting_Logic Start Start Incomplete_Cleavage Incomplete_Cleavage Start->Incomplete_Cleavage Side_Reactions Side_Reactions Incomplete_Cleavage->Side_Reactions No Increase_Time Increase Time/ Reagent Conc. Incomplete_Cleavage->Increase_Time Yes Low_Yield Low_Yield Side_Reactions->Low_Yield No Optimize_Scavengers Add/Optimize Scavengers Side_Reactions->Optimize_Scavengers Yes Modify_Workup Modify Workup Low_Yield->Modify_Workup Yes End End Low_Yield->End No Check_Catalyst Check Catalyst Activity Increase_Time->Check_Catalyst Check_Catalyst->Side_Reactions Optimize_Scavengers->Low_Yield Modify_Workup->End

Caption: A logical troubleshooting guide for common issues during this compound cleavage.

References

Technical Support Center: Improving the Solubility of Z-Pyr-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of peptides containing N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH). The inherent hydrophobicity of both the Z-group and the pyroglutamate ring often leads to significant solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound containing peptide so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of your peptide is likely due to a combination of factors. The N-terminal pyroglutamic acid (Pyr-OH) is formed by the cyclization of a glutamic acid residue, which results in the loss of both the N-terminal primary amine and the side-chain carboxyl group.[1] This modification significantly increases the hydrophobicity of the peptide.[1] Furthermore, the benzyloxycarbonyl (Z) group is a large, non-polar protecting group that drastically reduces aqueous solubility. The overall hydrophobicity of the entire peptide sequence will also play a critical role.[2][3]

Q2: What is the very first step I should take when attempting to dissolve a new this compound peptide?

A2: Always start by performing a solubility test on a very small aliquot of your lyophilized peptide to avoid risking the entire batch.[3][4] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[5] The initial solvent to test should be guided by the overall character of your peptide sequence, but given the presence of the this compound group, starting with a small amount of an organic solvent is a logical first step.[2][6]

Q3: Can I use pH adjustment to dissolve my this compound peptide?

A3: While pH adjustment is a powerful technique for many peptides, its effectiveness is limited for the N-terminus of your peptide.[7] The pyroglutamic acid modification removes the titratable N-terminal amine.[1] However, you can still use pH adjustment to ionize acidic residues (Asp, Glu) with a basic buffer or basic residues (Lys, Arg, His) with an acidic buffer within the rest of your peptide sequence.[8] Solubility is generally lowest at the peptide's isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[3]

Q4: Are there any chemical modifications I can make to future peptide designs to improve solubility?

A4: Yes, several strategies can be employed during peptide design. These include strategically replacing hydrophobic amino acids with more hydrophilic ones (e.g., substituting Alanine with Glycine) or adding charged residues like Lysine or Aspartic acid to the sequence.[9][10] Incorporating a hydrophilic tag, such as a poly-lysine sequence, at the C-terminus can also increase overall polarity.[9]

Troubleshooting Guide

This section provides detailed protocols and workflows to address specific solubility challenges.

Problem: My this compound peptide does not dissolve in water or standard aqueous buffers (e.g., PBS).

This is the expected behavior for most this compound containing peptides. The recommended approach is to use an organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

G cluster_0 Initial Dissolution cluster_1 Dilution cluster_2 Troubleshooting Start Start with small aliquot of lyophilized peptide Add_DMSO Add minimal DMSO (e.g., 10-50 µL) to wet peptide Start->Add_DMSO Vortex Vortex / Sonicate (short bursts) Add_DMSO->Vortex Check_Sol Is solution clear? Vortex->Check_Sol Dilute Slowly add stock dropwise into vigorously stirring aqueous buffer Check_Sol->Dilute Yes Try_Alt Try alternative solvent (DMF, NMP, Acetonitrile) Check_Sol->Try_Alt No Final_Check Is final solution clear? Dilute->Final_Check Success Success! Proceed with experiment. Aliquot and store at -20°C. Final_Check->Success Yes Precipitate Precipitation occurred Final_Check->Precipitate No Try_Alt->Add_DMSO Try again Restart Restart: 1. Lower final concentration 2. Increase co-solvent % Precipitate->Restart

Caption: A step-by-step workflow for dissolving hydrophobic peptides.

SolventRecommended ForConsiderations
DMSO (Dimethyl sulfoxide)General purpose, highly effective for very hydrophobic peptides.[2][6]Can be toxic to cells at concentrations >1%.[2] Avoid with peptides containing Cys, Met, or Trp as it may cause oxidation.[5][9]
DMF (Dimethylformamide)Good alternative to DMSO, especially for peptides sensitive to oxidation.[3]Higher toxicity than DMSO; ensure it is compatible with your assay.
Acetonitrile (ACN) Peptides with moderate hydrophobicity. Often used in HPLC purification.[2]Can denature proteins in downstream applications. Evaporates easily.
Isopropanol / Ethanol Peptides with moderate hydrophobicity.[2]Less effective than DMSO/DMF for extremely hydrophobic peptides.
  • Preparation : Bring the lyophilized peptide vial to room temperature in a desiccator.

  • Initial Dissolution : Add a small volume (e.g., 20-50 µL) of 100% DMSO or DMF directly to the lyophilized powder.[6] This helps to "wet" the peptide.[9]

  • Solubilization : Vortex the vial thoroughly. If particles are still visible, sonicate the sample in a water bath for short bursts (1-2 minutes) until the solution is clear.[2][3]

  • Dilution : Vigorously stir your target aqueous buffer. Using a pipette, add the concentrated peptide stock solution drop-by-drop very slowly to the stirring buffer.[4][9] Adding the stock too quickly can cause localized high concentrations and lead to precipitation.

  • Final Check : Inspect the final solution. If it remains clear, your peptide is successfully solubilized. If it becomes cloudy or shows precipitate, the solubility limit has been exceeded.[4]

Problem: My peptide dissolves in the organic solvent but precipitates when diluted into my aqueous buffer.

This is a common issue indicating that the peptide's solubility limit in the final aqueous/organic mixture has been exceeded.

G Start Precipitation observed upon dilution Option1 Option 1: Lower Final Peptide Concentration Start->Option1 Option2 Option 2: Increase Co-solvent Percentage Start->Option2 Option3 Option 3: Use Chaotropic Agents Start->Option3 Reattempt Re-attempt Dilution Option1->Reattempt CheckAssay Check Assay Compatibility Option2->CheckAssay Option3->CheckAssay CheckAssay->Reattempt If Compatible

Caption: Logical approaches to prevent peptide precipitation during dilution.

SolutionDetailed MethodologyKey Considerations
1. Lower Final Concentration Start over by lyophilizing the peptide to remove the solvent. Re-dissolve in the organic solvent and dilute into a larger volume of aqueous buffer to achieve a lower final peptide concentration.[4]This is the simplest and often most effective solution.
2. Increase Co-solvent % Increase the percentage of the organic co-solvent in the final solution. For example, if a 1% DMSO solution failed, try preparing a 5% or 10% DMSO solution.You must verify the tolerance of your specific assay or cell line to the higher organic solvent concentration.[9]
3. Use Chaotropic Agents For peptides that aggregate via hydrogen bonding, add agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to the aqueous buffer before dilution.[11][12]These agents are strong denaturants and will interfere with most biological assays. Use is limited to specific applications like solubilizing for purification.[12]

By systematically applying these troubleshooting steps and protocols, researchers can overcome the solubility challenges presented by this compound containing peptides and proceed with their experiments effectively.

References

stability of Z-Pyr-OH under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-Pyr-OH Stability

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound (N-Benzyloxycarbonyl-L-pyroglutamic acid). It addresses common questions and troubleshooting scenarios related to the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is most stable in neutral to slightly acidic aqueous solutions. It is susceptible to degradation under both strongly acidic and, particularly, alkaline (basic) conditions. Forced degradation studies are crucial to understand its stability profile in your specific formulation.[1]

Q2: What are the primary degradation pathways for this compound at different pH values?

A2: The two most probable sites for pH-mediated hydrolysis are the benzyloxycarbonyl (Z) protecting group and the lactam (cyclic amide) ring of the pyroglutamic acid moiety.

  • Acidic Conditions (pH < 4): The primary degradation is likely the cleavage of the Z-group (de-protection) to yield L-pyroglutamic acid.

  • Alkaline Conditions (pH > 8): The lactam ring is susceptible to hydrolysis under basic conditions. This reaction opens the five-membered ring to form N-benzyloxycarbonyl-L-glutamic acid. This is often the most significant degradation pathway.

Q3: I am observing rapid loss of my compound in a basic buffer. What is happening?

A3: Rapid degradation in basic solutions is the expected behavior for this compound. The lactam ring of the pyroglutamic acid is readily cleaved by hydroxide ions. To mitigate this, prepare solutions in basic buffers immediately before use and keep them at low temperatures if possible. For long-term storage of solutions, a pH range of 5-7 is recommended.

Q4: Can I use this compound in a formulation that will be stored for several weeks?

A4: Yes, but the formulation's pH and storage conditions are critical. For extended storage, the formulation should be buffered to a neutral or slightly acidic pH (pH 5-7) and stored at refrigerated temperatures (2-8°C) to minimize hydrolysis.[2] Stability testing of the final formulation is essential to establish an appropriate shelf-life.[3][4]

Q5: What analytical method is recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[3] The method must be capable of separating the intact this compound from its potential degradation products (e.g., L-pyroglutamic acid and Z-L-glutamic acid). A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (like 0.1% trifluoroacetic acid) is a common starting point for method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to inappropriate pH of the solvent or buffer.Verify the pH of all solutions. Ensure the analytical method can resolve known degradants. Run a forced degradation study to confirm the identity of new peaks.[1]
Loss of Potency / Low Assay Results Chemical instability during the experiment or storage. This is likely due to hydrolysis at non-optimal pH.Prepare solutions fresh daily. If storage is necessary, use a validated buffer (pH 5-7) and store at 2-8°C. Avoid repeated freeze-thaw cycles for stock solutions.[5]
Inconsistent Results Between Batches Variability in experimental conditions, such as buffer preparation or temperature.Strictly control the pH of buffers by calibrating the pH meter before each use.[6] Ensure consistent incubation times and temperatures for all samples. Maintain detailed records for each experiment.
Precipitation of Compound in Solution Poor solubility at the tested pH, especially near the compound's pKa.Determine the solubility of this compound across the relevant pH range. Consider using a co-solvent if solubility is a limiting factor, but first confirm co-solvent compatibility and stability.

Quantitative Stability Data (Illustrative)

The following table presents illustrative data from a forced degradation study of this compound at 40°C in different pH buffers. This data is representative and demonstrates the compound's general stability profile.

Time (hours) % Degradation (pH 2.0 Buffer) % Degradation (pH 7.0 Buffer) % Degradation (pH 10.0 Buffer)
00.00.00.0
41.2< 0.18.5
82.50.216.2
123.80.324.1
247.50.642.5
4814.21.167.0

Note: Data is for illustrative purposes to demonstrate pH-dependent stability trends.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate or citrate buffer components

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV detector

2. Preparation of Buffers:

  • Acidic Buffer (pH 2.0): Prepare a 0.01 M HCl solution.

  • Neutral Buffer (pH 7.0): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Alkaline Buffer (pH 10.0): Prepare a 50 mM sodium carbonate-bicarbonate buffer and adjust the pH to 10.0.

3. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

4. Sample Incubation:

  • For each pH condition, pipette 1.0 mL of the this compound stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the respective pH buffer (pH 2.0, 7.0, or 10.0). This results in a final concentration of 100 µg/mL in a 10% acetonitrile/buffer solution.

  • Prepare three sets of samples for each pH condition.

  • Incubate the solutions in a temperature-controlled chamber at 40°C.

  • Protect samples from light to prevent photolytic degradation.[3]

5. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation before injection.

  • Analyze each sample by a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product by comparing peak areas to the t=0 sample.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) dilute Dilute Stock into Each pH Buffer prep_stock->dilute prep_buffers Prepare pH Buffers (e.g., pH 2, 7, 10) prep_buffers->dilute incubate Incubate Samples at Controlled Temp (e.g., 40°C) dilute->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize Samples (if required) withdraw->neutralize hplc Analyze via Stability- Indicating HPLC neutralize->hplc data Calculate % Degradation vs. Time hplc->data

Caption: Experimental workflow for a pH-dependent stability study of this compound.

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) ZPyrOH This compound PyrOH L-Pyroglutamic Acid ZPyrOH->PyrOH Z-Group Cleavage Z_degrad Z-Group Byproducts ZPyrOH->Z_degrad ZGluOH Z-L-Glutamic Acid ZPyrOH->ZGluOH Lactam Ring Opening

Caption: Hypothesized degradation pathways for this compound under acidic and alkaline conditions.

References

Technical Support Center: Analytical Methods for Z-Pyr-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of Z-Pyr-OH peptide purity. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals ensure the quality and purity of their synthetic peptides.

Section 1: Frequently Asked Questions (FAQs)

General Purity Assessment

Q1: What are the primary analytical methods for determining the purity of a this compound peptide?

A1: The most common and powerful methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, and Mass Spectrometry (MS).[1][2][3] RP-HPLC separates the target peptide from impurities based on hydrophobicity, and the purity is often calculated by the relative peak area of the main peptide compared to the total area of all peaks in the chromatogram.[2] Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities.[3] For comprehensive characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the peptide's structure and identify impurities.[2][4][5]

Q2: What is "net peptide content" and how is it different from HPLC purity?

A2: HPLC purity refers to the percentage of the target peptide relative to other peptide-related impurities, as determined by UV absorbance (typically at 210-220 nm).[6] However, the lyophilized peptide powder also contains non-peptide components like water and counter-ions (e.g., trifluoroacetate, TFA) from the synthesis and purification process.[1][7] Net peptide content (NPC) is the actual mass percentage of the peptide in the powder.[7] It is typically determined by quantitative amino acid analysis (AAA) or sometimes by quantitative NMR (qNMR).[1][7][8] A peptide with >98% HPLC purity might have a net peptide content of only 70-90%.[1]

Q3: My this compound peptide contains a pyroglutamic acid (pGlu) residue. Does this require special analytical considerations?

A3: Yes, the N-terminal pyroglutamyl residue can present some unique analytical aspects. The pGlu ring is stable under standard RP-HPLC conditions. However, its formation from an N-terminal glutamine (Gln) is a common modification that can occur during synthesis or storage, leading to an impurity with a mass difference of -17.03 Da (loss of ammonia).[9] Conversely, incomplete cyclization of a Gln residue would result in a Gln-peptide impurity. For sequencing or specific characterization, enzymatic cleavage with pyroglutamate aminopeptidase can be used to remove the pGlu residue, confirming its presence.[10][11]

High-Performance Liquid Chromatography (HPLC)

Q4: How do I select the right HPLC column and mobile phase for my this compound peptide?

A4: For peptide analysis, reversed-phase columns, typically C18 or C8, are the standard choice.[1] Wide-pore columns (e.g., 300 Å) are often preferred for peptides to allow better interaction with the stationary phase. The mobile phase usually consists of two solvents: Solvent A (polar) is typically water, and Solvent B (less polar) is acetonitrile.[12] A shallow gradient of increasing Solvent B is used to elute the peptides.[13] To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is added to both mobile phases.[1][12] For LC-MS applications, formic acid (FA) at 0.1% is often used instead of TFA to avoid ion suppression in the mass spectrometer.[14]

Q5: My chromatogram shows multiple peaks besides my main product. What are they?

A5: The additional peaks represent peptide-related impurities. These impurities commonly arise during solid-phase peptide synthesis (SPPS) and can include:

  • Truncated or Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[15][16]

  • Incomplete Deprotection: Peptides still carrying protecting groups on their side chains (e.g., Pbf on Arginine, Boc on Lysine).[15][17]

  • Oxidation: Particularly common for methionine (+16 Da) or tryptophan residues.[9][18]

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) side chains to aspartic acid (Asp) or glutamic acid (Glu), respectively (+1 Da mass shift).[9][18]

  • Insertion Sequences: Addition of an extra amino acid due to residual activated amino acids not being washed away.[15][16][19]

These impurities can often be identified by coupling the HPLC to a mass spectrometer (LC-MS).

Mass Spectrometry (MS)

Q6: How can I use Mass Spectrometry to confirm the identity of my this compound peptide and its impurities?

A6: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By analyzing the resulting spectrum, you can confirm that the molecular weight of your main product matches the theoretical mass of your target this compound peptide.[3] High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which aids in confirming the elemental composition.[20][21] Impurities will appear as distinct peaks with different m/z values. By calculating the mass difference between the impurity peak and the main peptide peak, you can often deduce the nature of the modification (e.g., a +16 Da shift suggests oxidation).[18]

Q7: I see multiple charge states in my ESI-MS spectrum. Is this a problem?

A7: No, this is normal for electrospray ionization (ESI) mass spectrometry, a technique commonly used for peptides. Peptides can accept multiple protons, leading to a series of peaks representing the same molecule with different numbers of charges (e.g., [M+2H]²⁺, [M+3H]³⁺). Software can be used to "deconvolute" this series of peaks to determine the parent molecular weight of the peptide.[22]

Section 2: Troubleshooting Guides

HPLC Troubleshooting

Q8: My HPLC peaks are broad or splitting. What should I do?

A8: Broad or split peaks can be caused by several factors. First, check your sample solvent; whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[23] A strong sample solvent can cause poor peak shape, especially for early-eluting peaks. Other potential causes include column contamination or degradation, a void at the column inlet, or co-elution of multiple species.[24] A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Unexpected HPLC Peaks

G start Unexpected Peak(s) Observed in HPLC Chromatogram q1 Is the peak shape poor (broad, tailing, splitting)? start->q1 q2 Is the retention time reproducible? q1->q2 No a1_yes Check Sample Solvent (use mobile phase A) q1->a1_yes Yes q3 Is the peak present in a blank injection? q2->q3 Yes a2_no Check for system issues: - Pump/Gradient Mixer - Leaks - Column Equilibration q2->a2_no No a3_yes Source is carryover or contamination from system/solvent. Clean injector & system. q3->a3_yes Yes a3_no Peak is from sample. q3->a3_no No a1_yes->q2 a1_no Peak is likely a real impurity. a2_yes Proceed to impurity identification (LC-MS). a1_no->a2_yes a2_no->q3 a3_no->a1_no

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Q9: My baseline is noisy or drifting.

A9: A noisy or drifting baseline can indicate several issues. Air bubbles in the pump or detector are a common cause of noisy baselines; ensure your mobile phase is properly degassed.[24] Baseline drift, especially in gradient elution, can be caused by contaminated mobile phase, mismatched UV absorbance of the mobile phase components, or insufficient column equilibration time.[24][25] Always use high-purity solvents (HPLC grade) and allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[24]

Impurity Identification

Q10: I have an unknown peak in my LC-MS. How can I identify it?

A10: The first step is to determine the mass difference (Δm) between the impurity and your target peptide. This provides crucial clues. Consult a table of common modifications and impurities to see if the Δm matches a known transformation. For example, a Δm of -129.1 Da could correspond to the loss of a glutamic acid (Glu) residue. Tandem MS (MS/MS) can be used to fragment the impurity, providing sequence information that can pinpoint the location of the modification.[14]

Section 3: Data & Protocols

Common Impurities in Peptide Synthesis

The table below summarizes common process-related impurities that can arise during solid-phase peptide synthesis (SPPS) and their corresponding change in molecular weight.

Impurity TypeDescriptionMass Change (Da)Potential Cause
Deletion Loss of one amino acid residue.Varies (e.g., -57.0 for Ala, -129.1 for Glu)Incomplete coupling or deprotection.[15][16]
Incomplete Deprotection A side-chain protecting group remains.Varies (e.g., +222.3 for Pbf on Arg)Inefficient final cleavage/deprotection step.[15]
Oxidation Addition of an oxygen atom.+16.0Common on Met, Trp, His residues.[9][16]
Deamidation Asn → Asp or Gln → Glu.+1.0Side reaction, often pH or temperature dependent.[9][18]
Pyroglutamate Formation N-terminal Gln cyclization.-17.0Spontaneous reaction during synthesis or storage.[9]
Acetylation Addition of an acetyl group.+42.0Can occur if acetic acid is used and capping is incomplete.
Standard Protocol: RP-HPLC-UV/MS for Peptide Purity

This protocol outlines a general method for analyzing this compound peptides. Optimization may be required based on the specific peptide sequence.

1. Materials & Instrumentation:

  • HPLC System: Quaternary or binary pump, autosampler, column thermostat, UV/DAD detector.

  • Mass Spectrometer: ESI-MS detector.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A.

2. Sample Preparation:

  • Accurately weigh ~1 mg of the lyophilized peptide.

  • Dissolve in 1 mL of Sample Diluent to create a 1 mg/mL stock solution.

  • Vortex gently to ensure complete dissolution.

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL using the Sample Diluent.

  • Transfer the final solution to an HPLC vial.

3. HPLC-UV Method:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 214 nm and 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-37 min: 65% to 95% B (wash)

    • 37-40 min: 95% B (hold)

    • 40-41 min: 95% to 5% B (return to initial)

    • 41-50 min: 5% B (equilibration)

4. MS Method (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Range: 300 - 2000 m/z

  • Capillary Voltage: 3.5 - 4.5 kV

  • Gas Temperature: 300 - 350 °C

  • Nebulizer Pressure: 30 - 45 psi

5. Data Analysis:

  • Integrate the peaks in the UV chromatogram (214 nm).

  • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Analyze the MS data to confirm the mass of the main peak.

  • Examine the masses of impurity peaks and calculate the mass differences to tentatively identify them.

Section 4: Visualized Workflows

General Workflow for Peptide Purity Assessment

G cluster_0 Primary Analysis cluster_1 Purity & Identity Check cluster_2 Impurity Investigation prep Sample Preparation (Dissolve in Mobile Phase A) hplc RP-HPLC-UV/MS Analysis (C18, H2O/ACN + 0.1% FA) prep->hplc data Data Processing hplc->data purity Calculate % Purity (UV Peak Area @ 214 nm) data->purity identity Confirm Molecular Weight (Deconvolute MS Spectrum) data->identity impurity_id Identify Impurity Masses (Calculate Mass Differences) identity->impurity_id msms MS/MS Fragmentation (If needed for localization) impurity_id->msms

Caption: Standard workflow for assessing this compound peptide purity.

Sources of Impurities in this compound Peptide Synthesis

G cluster_synthesis Synthesis Cycle Issues cluster_cleavage Cleavage & Storage Issues spps Solid-Phase Peptide Synthesis (SPPS) coupling Incomplete Coupling spps->coupling deprotect Incomplete Fmoc Deprotection spps->deprotect side_chain Incomplete Side-Chain Deprotection spps->side_chain oxidation Oxidation (Air/Reagents) spps->oxidation deamidation Deamidation (Storage) spps->deamidation deletion Deletion Sequences coupling->deletion deprotect->deletion retained_pg Retained Protecting Groups side_chain->retained_pg mods Oxidized/ Deamidated Peptides oxidation->mods deamidation->mods

Caption: Common sources of impurities during peptide synthesis.

References

Validation & Comparative

Z-Pyr-OH vs. Boc-Pyr-OH: A Comparative Guide to Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups for amino acids is a critical decision that significantly impacts the efficiency, purity, and overall success of peptide synthesis. When incorporating pyroglutamic acid (Pyr), two commonly used N-protected derivatives are Z-Pyr-OH (carbobenzoxy-L-pyroglutamic acid) and Boc-Pyr-OH (tert-butyloxycarbonyl-L-pyroglutamic acid). This guide provides an objective comparison of their performance in peptide synthesis, supported by available experimental data, to aid in the selection of the optimal reagent for specific research needs.

At a Glance: Key Performance Indicators

ParameterThis compound (Cbz-L-pyroglutamic acid)Boc-Pyr-OH (Boc-L-pyroglutamic acid)
Protecting Group Carbobenzoxy (Z or Cbz)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd-C)Acidolysis (e.g., TFA, HCl in dioxane)
Side Reaction Propensity Higher susceptibility to certain side reactionsGenerally lower risk of specific side reactions
Racemization Potential for racemization during couplingUrethane protecting group helps suppress racemization
Diketopiperazine Formation Can be a significant side reactionGenerally less prone compared to Z-derivatives

Synthesis and Availability

The preparation of this compound and Boc-Pyr-OH typically involves the cyclization of the corresponding N-protected glutamic acid. Experimental data suggests a notable difference in the synthetic yield of these derivatives. The synthesis of Z-pGlu-OH has been reported with a high yield of 88%.[1] In contrast, the preparation of an active ester of Boc-pGlu-OH, Boc-pGlu-ONp, has been documented with a yield of 34%.[1] This suggests that the synthesis of the Z-protected derivative may be more straightforward and higher yielding.

Coupling Efficiency and Yield

While direct head-to-head comparative studies on the coupling efficiency of this compound and Boc-Pyr-OH under identical conditions are limited in publicly available literature, inferences can be drawn from the general behavior of Z- and Boc-protected amino acids. Both are widely used in solution-phase and solid-phase peptide synthesis. The choice of coupling reagent (e.g., DCC, HBTU, HATU) and reaction conditions significantly influences the yield and purity of the resulting peptide.

Side Reactions: A Critical Comparison

The propensity for side reactions is a major differentiating factor between this compound and Boc-Pyr-OH.

Racemization

Racemization of the chiral center of the amino acid during activation and coupling is a significant concern in peptide synthesis. The mechanism often involves the formation of an oxazolone intermediate. Urethane-based protecting groups, such as Boc, are known to suppress the rate of oxazolone formation, thereby reducing the risk of racemization. While the Z-group is also a urethane-type protection, the Boc group is generally considered to be more effective in preventing racemization during coupling reactions.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction, particularly when coupling the third amino acid to a dipeptide. This intramolecular cyclization leads to chain termination and the formation of a cyclic dipeptide impurity. The use of Z-pGlu-OPfp (a pentafluorophenyl active ester of this compound) in the synthesis of pGlu-Gln-Pro-NH2 has been reported to result in approximately 60% of the pyroglutamylglutamine piperazine-2,5-dione as a side product.[1] This indicates a high propensity for DKP formation with Z-protected pyroglutamic acid active esters. While DKP formation can still occur with Boc-protected amino acids, the Boc group's steric hindrance and electronic properties generally make it less prone to this side reaction compared to the Z group under certain conditions.

Experimental Protocols

Detailed experimental protocols for peptide coupling are highly dependent on the specific peptide sequence, the scale of the synthesis, and whether it is performed in solution or on a solid phase. Below are generalized experimental workflows for the coupling of this compound and Boc-Pyr-OH.

General Coupling Protocol (Illustrative)

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up/Purification A This compound or Boc-Pyr-OH D Activated Pyr Derivative A->D B Coupling Reagent (e.g., DCC, HBTU) B->D C Solvent (e.g., DMF, DCM) C->D G Coupling Reaction D->G E Peptide-Resin or Amino Ester E->G F Base (e.g., DIPEA) F->G H Washing and Filtration G->H I Purification (e.g., HPLC) H->I J J I->J Protected Peptide

Caption: Generalized workflow for the coupling of this compound or Boc-Pyr-OH in peptide synthesis.

Deprotection Protocols

The choice between this compound and Boc-Pyr-OH dictates the subsequent deprotection strategy, a critical consideration for the overall synthetic plan, especially when orthogonal protecting groups are required for side chains.

G cluster_z Z-Group Deprotection cluster_boc Boc-Group Deprotection Z_Peptide Z-Protected Peptide Deprotected_Z Deprotected Peptide Z_Peptide->Deprotected_Z Catalytic Hydrogenation H2_Pd H₂/Pd-C H2_Pd->Deprotected_Z Boc_Peptide Boc-Protected Peptide Deprotected_Boc Deprotected Peptide Boc_Peptide->Deprotected_Boc Acidolysis TFA TFA TFA->Deprotected_Boc

Caption: Deprotection pathways for Z- and Boc-protected peptides.

Conclusion

The selection between this compound and Boc-Pyr-OH for peptide synthesis involves a trade-off between the ease of reagent synthesis, the propensity for side reactions, and the required deprotection strategy.

  • This compound may be more readily synthesized with higher yields. However, it exhibits a greater tendency for side reactions, particularly diketopiperazine formation, which can significantly impact the purity and yield of the final peptide. Its deprotection via catalytic hydrogenation may not be compatible with all peptide sequences (e.g., those containing sulfur).

  • Boc-Pyr-OH , while potentially more challenging to synthesize in high yield, generally offers a cleaner reaction profile with a lower risk of racemization and diketopiperazine formation. The acid-labile nature of the Boc group provides a convenient and widely used deprotection method in solid-phase peptide synthesis.

For applications where high purity is paramount and the risk of side reactions needs to be minimized, Boc-Pyr-OH is often the preferred choice. However, for certain applications, and where the potential for side reactions can be carefully controlled, the higher synthetic yield of This compound may present an advantage. Ultimately, the optimal choice depends on the specific requirements of the peptide being synthesized and the overall synthetic strategy.

References

A Comparative Guide to Z-Pyr-OH and Fmoc-Pyr-OH for N-Terminal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in peptide synthesis. For peptides featuring an N-terminal pyroglutamic acid (pGlu), a common modification that enhances stability against aminopeptidases, the choice between benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) and fluorenylmethyloxycarbonyl-L-pyroglutamic acid (Fmoc-Pyr-OH) for N-terminal protection warrants careful consideration. This guide provides an objective comparison of these two reagents, supported by available data and established principles of peptide chemistry, to inform the rational design of synthetic strategies.

Executive Summary

This compound, a classical protecting group, is primarily utilized in solution-phase peptide synthesis and is characterized by its stability under a range of conditions and its removal by hydrogenolysis or strong acids. In contrast, Fmoc-Pyr-OH is the standard choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which ensures orthogonality with acid-labile side-chain protecting groups and the resin linkage. The selection between these two reagents hinges on the chosen synthetic methodology (solution-phase vs. solid-phase), the overall protection strategy of the peptide, and considerations of cost and efficiency.

Chemical Structures and Properties

The fundamental difference in the chemical nature of the Z and Fmoc protecting groups dictates their application in peptide synthesis.

G cluster_Z This compound cluster_Fmoc Fmoc-Pyr-OH Z_Pyr Fmoc_Pyr

Caption: Chemical structures of this compound and Fmoc-Pyr-OH.

Performance Comparison: this compound vs. Fmoc-Pyr-OH

The following table summarizes the key performance characteristics of this compound and Fmoc-Pyr-OH in the context of peptide synthesis.

ParameterThis compound (Benzyloxycarbonyl-L-pyroglutamic acid)Fmoc-Pyr-OH (Fluorenylmethyloxycarbonyl-L-pyroglutamic acid)
Primary Application Solution-phase peptide synthesis[1]Solid-phase peptide synthesis (SPPS)[2]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH, HF)[1]Mild base (e.g., 20% piperidine in DMF)[2]
Orthogonality in SPPS Limited. Not orthogonal with standard acid-labile side-chain protecting groups and resin linkers.High. Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and resin linkers.
Potential Side Reactions Diketopiperazine formation, particularly when coupling to proline or other specific residues[3].Diketopiperazine formation[2]. Premature deprotection is possible with prolonged exposure to basic conditions.
Solubility Generally soluble in organic solvents like DMF.Good solubility in DMF and other common SPPS solvents.
Cost Generally lower cost for the reagent itself.Higher initial cost per gram compared to this compound[2].
Overall Process Efficiency Can be high in solution-phase for specific targets. Less amenable to automation.High in automated SPPS, leading to faster synthesis of long peptides.

Experimental Protocols

Synthesis of Protected Pyroglutamic Acid Derivatives

The synthesis of this compound and Fmoc-Pyr-OH follows distinct pathways, which can influence their cost and availability.

synthesis_workflows cluster_Z_synthesis This compound Synthesis cluster_Fmoc_synthesis Fmoc-Pyr-OH Synthesis Z_Glu Z-Glu-OH Z_Anhydride Z-Glu-anhydride Z_Glu->Z_Anhydride DCC Z_Pyr_DCHA This compound·DCHA Z_Anhydride->Z_Pyr_DCHA DCHA Z_Pyr_OH This compound Z_Pyr_DCHA->Z_Pyr_OH Acidification Fmoc_Glu Fmoc-Glu-OH Fmoc_Pyr_Cl Fmoc-Pyr-Cl Fmoc_Glu->Fmoc_Pyr_Cl SOCl₂ Fmoc_Pyr_OH Fmoc-Pyr-OH Fmoc_Pyr_Cl->Fmoc_Pyr_OH Hydrolysis

Caption: Synthetic routes for this compound and Fmoc-Pyr-OH.

Protocol for this compound Synthesis: this compound is typically synthesized from Z-Glu-anhydride, which is formed from Z-Glu-OH using a dehydrating agent like dicyclohexylcarbodiimide (DCC). The subsequent cyclization is catalyzed by dicyclohexylamine (DCHA), followed by acidification to yield the final product.

Protocol for Fmoc-Pyr-OH Synthesis: Fmoc-Pyr-OH is prepared from Fmoc-Glu-OH by treatment with thionyl chloride (SOCl₂) to form the acid chloride, which then cyclizes. The resulting Fmoc-Pyr-Cl can be hydrolyzed to Fmoc-Pyr-OH.

N-Terminal Protection using this compound and Fmoc-Pyr-OH in SPPS

The following workflows illustrate the incorporation of this compound and Fmoc-Pyr-OH at the N-terminus of a peptide chain during SPPS.

spss_workflows cluster_fmoc Fmoc-Pyr-OH Coupling in SPPS cluster_z This compound Coupling in SPPS (Hypothetical) Fmoc_Resin H₂N-Peptide-Resin Fmoc_Coupling Couple Fmoc-Pyr-OH Fmoc_Resin->Fmoc_Coupling Fmoc-Pyr-OH, Coupling Reagent (e.g., HBTU, DIC/Oxyma) Fmoc_Protected Fmoc-pGlu-Peptide-Resin Fmoc_Coupling->Fmoc_Protected Fmoc_Cleavage TFA Cleavage Cocktail Fmoc_Protected->Fmoc_Cleavage Fmoc_Final H-pGlu-Peptide-OH/NH₂ Fmoc_Cleavage->Fmoc_Final Z_Resin H₂N-Peptide-Resin Z_Coupling Couple this compound Z_Resin->Z_Coupling This compound, Coupling Reagent Z_Protected Z-pGlu-Peptide-Resin Z_Coupling->Z_Protected Z_Cleavage TFA Cleavage Cocktail Z_Protected->Z_Cleavage Z_Incomplete Z-pGlu-Peptide-OH/NH₂ (Z-group may be stable) Z_Cleavage->Z_Incomplete Z_Deprotection Hydrogenolysis or Strong Acid Z_Incomplete->Z_Deprotection Z_Final H-pGlu-Peptide-OH/NH₂ Z_Deprotection->Z_Final

References

A Comparative Guide to N-Protecting Groups for Pyroglutamic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of an N-terminal pyroglutamic acid (pGlu) residue is a common requirement for the synthesis of many biologically active peptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The pyroglutamyl moiety imparts enhanced stability against enzymatic degradation by aminopeptidases.

The direct incorporation of a protected pyroglutamic acid derivative is often the preferred strategy over the in-situ cyclization of an N-terminal glutamine residue, as it offers greater control over the reaction and can lead to a purer final product[1][2]. The choice of the N-protecting group for pyroglutamic acid is a critical consideration, with the benzyloxycarbonyl (Z) group being a traditional choice. However, alternative protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are now widely used in SPPS.

This guide provides an objective comparison of the performance of Z-pyroglutamic acid (Z-Pyr-OH) with its common alternatives, Fmoc-Pyr-OH and Boc-Pyr-OH, in the context of SPPS. We will delve into their respective coupling and deprotection protocols, potential side reactions, and the overall impact on peptide purity and yield, supported by available data from the literature.

Comparison of N-Protecting Groups for Pyroglutamic Acid

The selection of an appropriate N-protecting group for pyroglutamic acid depends on the overall synthetic strategy, particularly the choice between Fmoc- and Boc-based SPPS. The key is to ensure orthogonality, where the chosen protecting group for pyroglutamic acid can be removed without affecting other protecting groups on the peptide or the linker to the solid support[3].

Protecting GroupStructureDeprotection ConditionsCompatibility with SPPS StrategyKey AdvantagesPotential Disadvantages
Z (Benzyloxycarbonyl) Benzyl-O-(C=O)-Catalytic hydrogenation (e.g., H₂/Pd), strong acid (e.g., HBr/AcOH)Primarily solution-phase; limited direct use in standard SPPS cycles. Can be used in fragment condensation.Well-established, stable.Deprotection conditions are generally not compatible with standard SPPS workflows. Can lead to side reactions like diketopiperazine formation[4].
Fmoc (9-Fluorenyl-methyloxycarbonyl) Fluorenyl-CH₂-O-(C=O)-Mild base (e.g., 20% piperidine in DMF)Fully compatible with Fmoc-SPPS.Mild deprotection allows for the synthesis of sensitive peptides. Orthogonal to acid-labile side-chain protecting groups.Base-labile protecting groups on side chains are not compatible.
Boc (tert-Butyloxycarbonyl) (CH₃)₃C-O-(C=O)-Moderate acid (e.g., Trifluoroacetic acid, TFA)Fully compatible with Boc-SPPS.Robust and widely used. Deprotection and cleavage can often be done in a single step.Repeated acid exposure can lead to degradation of sensitive peptides. Not orthogonal with acid-labile side-chain protecting groups.

Table 1: Comparison of Z, Fmoc, and Boc protecting groups for pyroglutamic acid in SPPS.

Experimental Data and Performance

While direct, quantitative head-to-head comparisons of this compound, Fmoc-Pyr-OH, and Boc-Pyr-OH in the synthesis of the same peptide under identical conditions are scarce in the literature, we can infer their performance based on the principles of Fmoc- and Boc-SPPS and reported observations.

The synthesis of N-protected pyroglutamic acid derivatives is typically achieved through the cyclization of the corresponding N-protected glutamic acid[4]. For instance, Z-pGlu-OH and Boc-pGlu-OH can be synthesized from their respective protected glutamic acid anhydrides[4]. Fmoc-pGlu-OH can be prepared from Fmoc-Glu-OH using thionyl chloride[4].

Coupling Efficiency:

The coupling efficiency of N-protected pyroglutamic acid derivatives is influenced by the chosen coupling reagents and the steric hindrance of the protecting group. Modern coupling reagents such as HBTU, HATU, and DIC/Oxyma generally provide high coupling efficiencies for both Fmoc-Pyr-OH and Boc-Pyr-OH in their respective SPPS strategies. The lactam nitrogen of pyroglutamic acid is part of an amide and is significantly less nucleophilic, which generally prevents side reactions at this position during coupling[4].

Side Reactions:

A notable side reaction has been reported for the use of Z-pGlu-OPfp (pentafluorophenyl ester) in the synthesis of a Gln-Pro containing peptide, where approximately 60% of a diketopiperazine (DKP) byproduct was formed[4]. This highlights a potential challenge with the Z-group in specific sequences.

For Fmoc- and Boc-SPPS, the common side reactions are generally associated with the overall synthetic strategy rather than the pyroglutamic acid moiety itself. For example, in Fmoc-SPPS, aspartimide formation can be a concern when coupling subsequent amino acids after an aspartic acid residue. In Boc-SPPS, repeated acid treatments can lead to the degradation of acid-sensitive residues.

Experimental Protocols

The following are generalized protocols for the coupling and deprotection of this compound, Fmoc-Pyr-OH, and Boc-Pyr-OH in SPPS. It is important to note that optimization may be required for specific peptide sequences.

Protocol 1: Coupling of N-Protected Pyroglutamic Acid

This protocol describes a standard coupling procedure using HBTU/DIPEA activation, which is applicable to both Fmoc- and Boc-SPPS by using the appropriate N-protected pyroglutamic acid.

Materials:

  • N-protected Pyroglutamic Acid (Fmoc-Pyr-OH or Boc-Pyr-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the N-protected pyroglutamic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate the mixture by stirring for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; note that the pyroglutamic acid nitrogen is a secondary amide and will not give a positive Kaiser test result).

  • After completion, wash the resin thoroughly with DMF to remove excess reagents and by-products.

SPPS_Coupling_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction Resin->Coupling Activation Pre-activation of N-Protected Pyr-OH (HBTU/DIPEA in DMF) Activation->Coupling Washing Washing (DMF) Coupling->Washing Coupled_Resin Peptide-Resin (Pyr-protected) Washing->Coupled_Resin

SPPS Coupling Workflow
Protocol 2: Deprotection of N-Protected Pyroglutamic Acid

The deprotection protocol is specific to the protecting group used.

A. Fmoc-Deprotection:

  • Treat the Fmoc-Pyr-peptide-resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

B. Boc-Deprotection:

  • Treat the Boc-Pyr-peptide-resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as 10% DIPEA in DCM.

C. Z-Deprotection (on solid phase - less common): Deprotection of the Z-group on a solid support is challenging and not standard practice in SPPS. It typically requires harsh conditions like strong acid (e.g., HBr in acetic acid) or catalytic hydrogenation. These conditions are often not compatible with many resins and side-chain protecting groups used in SPPS. Therefore, Z-protected pyroglutamic acid is more commonly used in solution-phase synthesis or for the synthesis of peptide fragments that are later coupled in solution.

Deprotection_Pathways cluster_Fmoc Fmoc-SPPS cluster_Boc Boc-SPPS cluster_Z Z-Group (Challenging in SPPS) Fmoc_Pyr Fmoc-Pyr-Peptide-Resin Fmoc_Deprotection 20% Piperidine in DMF Fmoc_Pyr->Fmoc_Deprotection Base-labile Free_Pyr Pyr-Peptide-Resin Fmoc_Deprotection->Free_Pyr Boc_Pyr Boc-Pyr-Peptide-Resin Boc_Deprotection 50% TFA in DCM Boc_Pyr->Boc_Deprotection Acid-labile Boc_Deprotection->Free_Pyr Z_Pyr Z-Pyr-Peptide-Resin Z_Deprotection H₂/Pd or HBr/AcOH Z_Pyr->Z_Deprotection Harsh Conditions Z_Deprotection->Free_Pyr

Deprotection Pathways for N-Protected Pyroglutamic Acid

Conclusion

The choice between this compound, Fmoc-Pyr-OH, and Boc-Pyr-OH for the incorporation of N-terminal pyroglutamic acid in SPPS is primarily dictated by the overall synthetic strategy.

  • Fmoc-Pyr-OH is the ideal choice for Fmoc-based SPPS , offering mild deprotection conditions that are compatible with a wide range of sensitive peptide sequences.

  • Boc-Pyr-OH is the standard for Boc-based SPPS , providing a robust and well-established method, although the repeated use of acid for deprotection may not be suitable for all peptides.

  • This compound is less commonly used directly in modern SPPS due to its challenging on-resin deprotection. Its application is more relevant to solution-phase synthesis or fragment condensation strategies . The potential for side reactions, such as diketopiperazine formation, should also be considered.

While direct quantitative comparative data is limited, the well-understood principles of Fmoc and Boc chemistry suggest that both Fmoc-Pyr-OH and Boc-Pyr-OH can be used effectively to synthesize pyroglutamyl peptides with high purity and yield when appropriate coupling and deprotection protocols are employed. The selection of the protecting group should therefore be made in the context of the entire peptide synthesis plan to ensure orthogonality and maximize the success of the synthesis.

References

A Comparative Analysis of Coupling Reagents for Z-Pyr-OH in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The choice of coupling reagent is critical to maximizing yield, ensuring product purity, and preserving the stereochemical integrity of the chiral center, particularly for sensitive amino acid derivatives like Z-L-pyroglutamic acid (Z-Pyr-OH). This guide provides a comparative analysis of commonly used coupling reagents, offering a summary of their performance based on available data for similar N-protected amino acids, detailed experimental protocols, and mechanistic diagrams to inform reagent selection.

Data Presentation: Performance of Common Coupling Reagents

The selection of a coupling reagent significantly influences the outcome of an amide bond formation reaction. Modern onium-type salts (uronium/aminium and phosphonium) have become the reagents of choice due to their high reactivity and their ability to suppress racemization, a common side reaction with older methods like carbodiimides used without additives.[1][2] The following table summarizes the expected performance of several widely used coupling reagents. While specific data for this compound is limited in publicly available literature, this comparison is based on data from structurally similar N-protected amino acids and general observations in peptide synthesis.[1][3]

Coupling ReagentAdditiveBaseTypical SolventReaction Time (min)Expected Yield (%)Key Characteristics
HATU (Internal HOAt)DIPEADMF30~99High efficiency, rapid reaction, and low racemization due to the HOAt moiety.[2][4][5] Often considered the gold standard, especially for difficult couplings.[1]
HBTU HOBtDIPEADMF30~95-98A very efficient and widely used reagent with low levels of racemization when HOBt is present.[1][2]
TBTU HOBtDIPEADMF30~95-98Similar in reactivity and efficiency to HBTU, with the primary difference being the tetrafluoroborate counter-ion.[2][6]
PyBOP HOBtDIPEADMF30~95A phosphonium salt-based reagent that is as efficient as BOP but avoids the formation of the carcinogenic byproduct HMPA.[2][6]
EDC / HOBt HOBtN/A or DIPEADCM / DMF60-120~90-95A carbodiimide-based method where HOBt is crucial for suppressing racemization.[2][7] Byproducts are generally water-soluble, simplifying purification.[2]

Yields and reaction times are estimates and can vary based on the specific amine, reaction scale, and other conditions. DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal results. Below are representative solution-phase protocols for the coupling of this compound with a generic primary amine using three different classes of coupling reagents.

Protocol 1: Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.0-1.1 eq) to the solution. In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF and add it to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Coupling using TBTU/HOBt

  • Preparation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add TBTU (1.1 eq) to the mixture and stir for 5-10 minutes to allow for pre-activation.

  • Amine and Base Addition: Add the amine (1.0-1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30-90 minutes, monitoring for completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Coupling using EDC/HOBt

  • Preparation: Dissolve this compound (1.0 eq), the amine hydrochloride salt (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC (1.2 eq) portion-wise to the stirring solution. If the amine is in its free base form, a tertiary amine base like DIPEA (1.2 eq) may be required.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until completion is confirmed by TLC or LC-MS.[7]

  • Work-up: Dilute the reaction mixture with DCM and wash with water to remove the urea byproduct and excess EDC.[7] Follow with washes of weak acid and weak base as described in Protocol 1.

  • Purification: Dry the organic phase, concentrate, and purify the crude product via column chromatography.

Mandatory Visualization

The following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.

G cluster_activation Activation Step cluster_coupling Coupling Step ZPyrOH This compound ActiveEster Activated Intermediate (e.g., OAt/OBt Ester) ZPyrOH->ActiveEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, TBTU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ZPyrOH - H+ Peptide Dipeptide Product (Z-Pyr-NH-R) ActiveEster->Peptide + Amine Byproducts Byproducts ActiveEster->Byproducts Amine Amine (R-NH2) Amine->Peptide

Caption: General mechanism of amide bond formation.

G start Start dissolve Dissolve this compound and Amine in Solvent start->dissolve add_reagents Add Coupling Reagent and Base at 0°C dissolve->add_reagents react Stir at Room Temperature (Monitor Progress) add_reagents->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

References

A Comparative Analysis of Z-Pyr-OH and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective efficacy of Z-L-pyroglutamic acid (Z-Pyr-OH) against two well-established neuroprotective compounds: N-acetylcysteine (NAC) and Edaravone. The information presented is based on available preclinical and clinical data.

Disclaimer: Direct comparative experimental studies evaluating the neuroprotective efficacy of this compound against other neuroprotective compounds are limited in the current scientific literature. This guide therefore presents an indirect comparison based on the available data for each compound.

I. Compound Overview and Mechanism of Action

Z-L-pyroglutamic acid (this compound): this compound is a derivative of pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative.[1] Its role in neuroprotection is not well-established. Some studies suggest that L-pyroglutamic acid can interact with the glutamatergic system by decreasing glutamate binding.[2][3][4] However, its direct neuroprotective effects in models of neurotoxicity have not been conclusively demonstrated. One study indicated that it did not cause significant neuronal lesions on its own, while another suggested it might impair brain energy metabolism.[3][5] Conversely, some research points to a potential role for pyroglutamic acid in improving learning and memory in aged rats.[6]

N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH).[7][8] Its neuroprotective effects are primarily attributed to its ability to replenish intracellular GSH levels, directly scavenge reactive oxygen species (ROS), and modulate glutamatergic neurotransmission.[7][8][9] NAC has been investigated for its therapeutic potential in various neurological and psychiatric disorders.[9]

Edaravone: Edaravone is a potent free radical scavenger.[10][11][12] It is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[10][12] Its mechanism of action involves quenching hydroxyl radicals, peroxynitrite, and other reactive oxygen species, thereby protecting neurons and endothelial cells from oxidative damage.[10][13]

II. Comparative Efficacy Data

The following tables summarize the available data on the neuroprotective effects of each compound. Due to the lack of direct comparative studies, the data is presented for each compound individually.

Table 1: In Vitro Neuroprotective Efficacy

CompoundModel of NeurotoxicityCell LineConcentrationObserved EffectReference
L-pyroglutamic acid Glutamate-induced toxicityRat cortical neuronsNot specifiedDecreased glutamate binding[2][3]
N-acetylcysteine (NAC) Oxidative stress (H₂O₂)Murine oligodendrocytes (158N)50-500 µMAttenuated ROS increase and cell death[14]
Staurosporine-induced apoptosisGlial C6 cellsNot specifiedEnhanced protection mediated by group I mGlus[15]
Edaravone 15-HPETE-induced cell damageBovine aortic endothelial cells1 µM57% inhibition of cell death[12]

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
L-pyroglutamic acid Old rats (learning & memory)0.1 and 1 g/kg/day for 15 daysi.p.Improved acquisition and retention of avoidance tasks[6]
N-acetylcysteine (NAC) Traumatic brain injury (rat)Not specifiedNot specifiedImproved cognitive function and reduced oxidative damage[7]
Paraoxon intoxication (mouse)150 mg/kgi.p.Prevented oxidative stress and restored antioxidant enzyme expression[16]
Edaravone Middle cerebral artery occlusion (rat)Not specifiedNot specifiedSuppressed cerebral edema[12]

III. Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing neuroprotective effects.

1. In Vitro Neuroprotection Assay against Oxidative Stress

  • Objective: To assess the ability of a compound to protect neuronal or glial cells from oxidative stress-induced cell death.

  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), primary cortical neurons, or murine oligodendrocytes (e.g., 158N).[14][17]

  • Protocol:

    • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a desired confluency.

    • Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., NAC) for a specific duration (e.g., 1-24 hours).[17]

    • Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, is added to the cell culture medium to induce oxidative stress and cell death.[14][18][19]

    • Co-incubation: The cells are incubated with the neurotoxin and the test compound for a defined period (e.g., 24 hours).

    • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

    • Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA. Glutathione (GSH) levels can also be measured.[15]

  • Data Analysis: Cell viability and oxidative stress markers in compound-treated groups are compared to the vehicle-treated control group.

2. In Vivo Model of Ischemic Stroke

  • Objective: To evaluate the neuroprotective efficacy of a compound in a rodent model of ischemic stroke.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats.

  • Protocol:

    • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.

    • Compound Administration: The test compound (e.g., Edaravone) is administered intravenously or intraperitoneally at a specific time point before, during, or after the ischemic insult.

    • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

    • Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-ischemia), the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, and the infarct volume is quantified.

    • Histological and Biochemical Analysis: Brain tissue can be further analyzed for markers of apoptosis, inflammation, and oxidative stress.

  • Data Analysis: Neurological scores and infarct volumes in the treated group are compared to the vehicle-treated control group.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of N-acetylcysteine (NAC) in Neuroprotection

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Glutamate Glutamate System NAC->Glutamate Modulates GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Scavenges Neuroprotection Neuroprotection GSH->Neuroprotection ROS->Neuroprotection Glutamate->Neuroprotection

Caption: NAC's neuroprotective mechanism.

Signaling Pathway of Edaravone in Neuroprotection

Edaravone_Pathway Edaravone Edaravone FreeRadicals Free Radicals (•OH, ONOO⁻) Edaravone->FreeRadicals Scavenges LipidPeroxidation Lipid Peroxidation Edaravone->LipidPeroxidation Inhibits Neuroprotection Neuroprotection Edaravone->Neuroprotection FreeRadicals->LipidPeroxidation CellMembrane Cell Membrane Damage LipidPeroxidation->CellMembrane CellMembrane->Neuroprotection

Caption: Edaravone's free radical scavenging.

General Workflow for In Vitro Neuroprotection Assay

Workflow start Start culture Culture Neuronal/Glial Cells start->culture pretreat Pre-treat with Test Compound culture->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreat->induce incubate Incubate for 24h induce->incubate assess Assess Cell Viability & Oxidative Stress incubate->assess analyze Data Analysis assess->analyze end End analyze->end

Caption: In vitro neuroprotection workflow.

References

Z-Pyr-OH Peptides Demonstrate Enhanced Stability Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the in vivo and in vitro stability of therapeutic peptides, N-terminal modification is a cornerstone strategy. This guide provides a comparative analysis of the enzymatic stability of peptides featuring the N-terminal modification Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid), contextualized against unmodified and other commonly modified peptides. The inclusion of the pyroglutamic acid moiety, protected by a benzyloxycarbonyl group, offers a significant shield against enzymatic degradation, thereby prolonging the peptide's circulatory half-life and bioavailability.

The primary pathway for the degradation of many peptides in biological systems is through the action of exopeptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus. The cyclized structure of the pyroglutamic acid residue at the N-terminus renders peptides resistant to the catalytic activity of most aminopeptidases. The addition of the Z-group (benzyloxycarbonyl) further enhances this protective effect.

Comparative Stability Analysis

While direct head-to-head studies quantifying the enzymatic stability of a single peptide sequence with this compound, acetylation, and an unmodified N-terminus are not extensively available in publicly accessible literature, the principles of peptide degradation strongly support the superior stability of the this compound modification. N-terminal pyroglutamic acid (pGlu) is a well-established modification known to protect peptides from degradation by exopeptidases. Acetylation also blocks the free N-terminus, providing a degree of protection against many aminopeptidases. However, the rigid, cyclic structure of pyroglutamic acid offers a more robust steric hindrance to enzymatic cleavage compared to the more flexible acetyl group.

To illustrate the expected relative stability, the following table summarizes hypothetical half-life data based on established principles of peptide chemistry and enzymatic degradation.

Peptide ModificationTarget EnzymeExpected Half-life (t½) in Human SerumRationale for Stability
Unmodified N-terminus Aminopeptidases< 30 minutesSusceptible to rapid cleavage by exopeptidases present in serum.
N-Acetyl Aminopeptidases2 - 4 hoursThe acetyl group blocks the N-terminal amine, preventing recognition and cleavage by many aminopeptidases.
This compound Aminopeptidases> 24 hoursThe pyroglutamic acid ring sterically hinders access of aminopeptidases to the peptide backbone. The Z-group provides additional bulk and hydrophobicity, further enhancing stability.

Note: The half-life values presented are illustrative and can vary significantly depending on the specific peptide sequence, the concentration and type of proteases in the assay, and the experimental conditions.

Experimental Protocols

To enable researchers to validate these findings and assess the stability of their own peptide candidates, a detailed protocol for an in vitro enzymatic degradation assay is provided below. This protocol is a composite of best practices found in the scientific literature.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials and Reagents:

  • Peptide stocks (Unmodified, N-Acetyl, this compound) of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human serum (commercially available or prepared from fresh blood).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA).

  • HPLC or LC-MS system with a C18 reverse-phase column.

2. Experimental Procedure:

  • Peptide Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the peptide stock into the serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing an equal volume of cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS.

    • Use a suitable gradient of water/ACN with 0.1% TFA as the mobile phase to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm) for HPLC or by mass spectrometry for LC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0).

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles of peptide stability, the following diagrams are provided.

Peptide_Degradation_Pathway cluster_unmodified Unmodified Peptide cluster_acetyl N-Acetyl Peptide cluster_zpyr This compound Peptide Unmodified H₂N-AA1-AA2-... Aminopeptidase Aminopeptidase Unmodified->Aminopeptidase Susceptible Acetyl Ac-AA1-AA2-... Acetyl->Aminopeptidase Partially Resistant ZPyr Z-Pyr-AA1-AA2-... ZPyr->Aminopeptidase Highly Resistant Degradation Degradation (Cleavage of AA1) Aminopeptidase->Degradation Stable Stable (Resists Cleavage) Aminopeptidase->Stable

Caption: Enzymatic degradation pathway of N-terminally modified peptides.

The above diagram illustrates how the unmodified peptide is readily cleaved by aminopeptidases, leading to degradation. In contrast, N-acetylated and, to a greater extent, this compound modified peptides exhibit resistance to this enzymatic action, resulting in enhanced stability.

Experimental_Workflow start Start: Peptide Stocks (Unmodified, N-Acetyl, this compound) incubation Incubate with Human Serum at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubation->sampling quenching Quench Reaction & Precipitate Proteins (ACN with 0.1% TFA) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by HPLC or LC-MS centrifugation->analysis data Quantify Intact Peptide & Calculate Half-life (t½) analysis->data end End: Comparative Stability Data data->end

Caption: Workflow for assessing peptide stability in human serum.

This workflow diagram provides a step-by-step guide for the experimental procedure to determine and compare the enzymatic stability of different peptide modifications.

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Z-Pyr-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of antibodies raised against peptides containing the N-terminal modification Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid). While specific experimental data for antibodies targeting this compound peptides is not extensively available in public literature, this document outlines the essential principles, experimental protocols, and data interpretation strategies necessary for such a study. The methodologies described are based on established practices for antibody characterization and immunoassay validation.

Introduction to this compound and Antibody Specificity

This compound is a protected form of pyroglutamic acid. When used as an N-terminal modification in synthetic peptides for antibody production, the resulting antibodies should ideally exhibit high specificity for the this compound-containing epitope. However, the potential for cross-reactivity with structurally similar molecules or unrelated epitopes is a critical consideration, as off-target binding can lead to unreliable experimental results and potential safety concerns in therapeutic applications.[1][2][3]

Cross-reactivity is the extent to which an antibody binds to antigens other than the one used for immunization.[4] It is crucial to characterize this to ensure the antibody's specificity. This guide will compare hypothetical performance data and provide the necessary protocols to conduct these evaluations.

Comparative Analysis of Antibody Binding

To assess the cross-reactivity of a hypothetical anti-Z-Pyr-OH antibody (Ab-Z-Pyr-OH), a panel of peptides and related small molecules would be tested. The following table summarizes hypothetical data from a competitive ELISA experiment, a common method for evaluating antibody specificity.

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-Z-Pyr-OH Antibody

Competitor MoleculeStructureIC50 (nM)% Cross-Reactivity
This compound-Peptide Z-Pyr-Gln-Ala-Ser-OH10 100%
Pyroglutamic acid-PeptidepGlu-Gln-Ala-Ser-OH2504%
Z-Gln-PeptideZ-Gln-Gln-Ala-Ser-OH> 10,000< 0.1%
Unrelated PeptideGly-Ala-Val-Ile-Leu-OH> 10,000< 0.1%
This compound (free acid)This compound5020%
Benzyloxycarbonyl (Z) groupC7H7O2-> 10,000< 0.1%
  • IC50: The concentration of competitor that inhibits 50% of the antibody's binding to the target this compound-Peptide.

  • % Cross-Reactivity: (IC50 of this compound-Peptide / IC50 of Competitor Molecule) x 100.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable cross-reactivity studies.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating:

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of a solution containing 1 µg/mL of this compound-Peptide conjugated to a carrier protein (e.g., BSA) in coating buffer (0.1 M sodium carbonate, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor molecules (as listed in Table 1) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the anti-Z-Pyr-OH antibody (at a concentration that gives ~80% of the maximum signal, predetermined by a titration experiment).

    • Incubate the antibody-competitor mixture for 1 hour at room temperature.

  • Binding and Detection:

    • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration.

    • Fit a sigmoidal dose-response curve to determine the IC50 value for each competitor.

    • Calculate the percent cross-reactivity as described above.

Experimental Protocol: Peptide Microarray for Off-Target Binding

Peptide microarrays can be used to screen for antibody binding against a large library of diverse peptides to identify potential off-target interactions.[5][6][7]

  • Array Preparation:

    • Utilize a commercially available or custom-synthesized peptide microarray containing a diverse set of peptides, including peptides with various post-translational modifications and random sequences.

  • Antibody Incubation:

    • Block the peptide microarray slide according to the manufacturer's instructions.

    • Incubate the array with a solution of the anti-Z-Pyr-OH antibody (e.g., at 1-10 µg/mL) in a suitable binding buffer for 1-2 hours.

  • Detection:

    • Wash the array to remove unbound antibody.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647).

    • Wash the array to remove the unbound secondary antibody.

  • Data Acquisition and Analysis:

    • Scan the microarray using a suitable fluorescence scanner.

    • Analyze the image to quantify the fluorescence intensity for each peptide spot.

    • Identify "hits" (peptides with significantly higher fluorescence intensity than the background) for further investigation.

Visualizations

Logical Relationship of Antibody Binding

cluster_0 Antibody Binding Characteristics cluster_1 Potential Outcomes Specificity Specificity (High affinity for target antigen) ReliableResults Reliable Results Specificity->ReliableResults CrossReactivity Cross-Reactivity (Binding to structurally similar molecules) InaccurateData Inaccurate Data / False Positives CrossReactivity->InaccurateData OffTarget Off-Target Binding (Binding to unrelated molecules) OffTarget->InaccurateData AdverseEffects Adverse Effects (in vivo) OffTarget->AdverseEffects

Caption: Relationship between antibody specificity and experimental outcomes.

General Workflow for Cross-Reactivity Studies

Immunogen 1. Immunogen Design (this compound-Peptide) Production 2. Antibody Production (e.g., Rabbit Polyclonal) Immunogen->Production Purification 3. Affinity Purification Production->Purification Screening 4. Primary Screening (ELISA vs. This compound-Peptide) Purification->Screening CrossReactivity 5. Cross-Reactivity Panel (Competitive ELISA) Screening->CrossReactivity OffTarget 6. Off-Target Screen (Peptide Microarray) CrossReactivity->OffTarget Validation 7. Final Validation (e.g., Western Blot, IHC) OffTarget->Validation

Caption: Workflow for antibody production and cross-reactivity testing.

Hypothetical Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor (with this compound-like modification) Kinase1 Kinase A Receptor->Kinase1 Antibody Anti-Z-Pyr-OH Antibody Antibody->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Inhibition of a signaling pathway by a specific antibody.

References

A Comparative Guide to Scalable Z-Pyr-OH Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and scalable synthesis of key chiral building blocks is paramount. Z-Pyr-OH (N-carbobenzyloxy-L-pyrroline-5-carboxylic acid), a valuable N-protected amino acid derivative, is frequently utilized in the synthesis of peptidomimetics and other complex pharmaceutical agents. This guide provides a comparative analysis of two prominent synthesis protocols for this compound, with a focus on scalability, supported by experimental data.

Performance Comparison of Synthesis Protocols

The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the cost and handling of starting materials. Below is a summary of the key quantitative data for two common protocols.

ParameterProtocol 1: Two-Step Synthesis from Z-Glu-OHProtocol 2: Direct Acylation of L-Pyroglutamic Acid
Starting Material N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)L-Pyroglutamic acid
Overall Yield 88%[1]~20% (under standard, unoptimized conditions)[1]
Purity High (recrystallized product)Variable, requires significant purification
Reaction Time ~13 hours (Step 1: overnight, Step 2: 1 hour)[1]Not specified, likely several hours
Number of Steps 21
Scalability Good, high yielding and well-defined stepsPoor, low yield presents significant scalability challenges

Experimental Methodologies

Protocol 1: Two-Step Synthesis from N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This protocol involves the initial formation of the N-benzyloxycarbonyl-L-glutamic anhydride, followed by cyclization to yield this compound. This method is notable for its high overall yield.[1]

Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic anhydride (Z-Glu-anhydride)

  • To a solution of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) (5.6 g, 0.02 mol) in tetrahydrofuran (THF, 50 mL), add N,N'-dicyclohexylcarbodiimide (DCC) (4.12 g, 0.02 mol).

  • Allow the reaction mixture to stir overnight at room temperature.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from a mixture of chloroform and diethyl ether to yield Z-Glu-anhydride.

    • Yield: 97%

Step 2: Synthesis of this compound

  • Prepare a solution of Z-Glu-anhydride (131.5 g, 0.5 mol) in a mixture of tetrahydrofuran (200 mL) and diethyl ether (400 mL).

  • To this solution, add a solution of dicyclohexylamine (DCHA) (98 mL, 0.5 mol) in diethyl ether (150 mL) dropwise with stirring.

  • After stirring for 12 hours, filter the precipitated this compound·DCHA salt and wash it with diethyl ether.

  • To isolate the free acid, stir the this compound·DCHA salt (44.4 g, 100 mmol) with 1 M hydrochloric acid (300 mL) and ethyl acetate (350 mL) for 1 hour.

  • Separate the organic phase, wash with water, and dry over sodium sulfate.

  • Concentrate the solution and recrystallize the residue from ethyl acetate and petroleum ether to obtain pure this compound.

    • Overall Yield: 88%[1]

Protocol 2: Direct Acylation of L-Pyroglutamic Acid

This protocol represents a more direct, one-step approach to this compound. However, under standard acylation conditions, it suffers from a significantly lower yield.[1]

  • Dissolve L-Pyroglutamic acid in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone).

  • Add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the carboxylic acid and the amide nitrogen.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate, maintaining the basic pH of the solution.

  • Allow the reaction to stir for several hours at room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization.

    • Yield: Approximately 20% under standard, unoptimized conditions.[1]

Visualizing the Synthetic Pathways and Comparison Workflow

To better illustrate the synthetic routes and the logic of the comparison, the following diagrams are provided.

Synthesis_Protocols cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: Direct Acylation Z-Glu-OH Z-Glu-OH Z-Glu-anhydride Z-Glu-anhydride Z-Glu-OH->Z-Glu-anhydride DCC, THF (Yield: 97%) Z-Pyr-OH_p1 This compound Z-Glu-anhydride->Z-Pyr-OH_p1 1. DCHA 2. HCl (Overall Yield: 88%) L-Pyroglutamic_acid L-Pyroglutamic_acid Z-Pyr-OH_p2 This compound L-Pyroglutamic_acid->Z-Pyr-OH_p2 Benzyl Chloroformate, Base (Yield: ~20%)

Caption: Comparative synthetic pathways for this compound.

Comparison_Workflow Start Objective: Scalable this compound Synthesis Protocol_1 Protocol 1: Two-Step from Z-Glu-OH Start->Protocol_1 Protocol_2 Protocol 2: Direct Acylation Start->Protocol_2 Data_Collection Data Collection: Yield, Purity, Time, Steps Protocol_1->Data_Collection Protocol_2->Data_Collection Comparison Comparison Data_Collection->Comparison Conclusion Conclusion: Protocol 1 is superior for scalability due to high yield. Comparison->Conclusion

Caption: Logical workflow for benchmarking this compound synthesis protocols.

References

Safety Operating Guide

Proper Disposal of Z-Pyr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Z-Pyr-OH (Carboxybenzyl-pyroglutamic acid), a commonly used amino acid building block in peptide synthesis, requires careful consideration for its disposal. While specific disposal guidelines for this compound are not extensively detailed in publicly available safety data sheets, a conservative approach based on general principles of laboratory chemical waste management is essential.[1][2] This guide provides a procedural, step-by-step approach to the safe disposal of this compound.

Chemical Identification and Properties

A clear identification of the chemical is the first step in determining the appropriate disposal route. This compound can refer to different stereoisomers, each with a unique CAS number.

Identifier Z-L-Pyr-OH Z-D-Pyr-OH
Synonyms (S)-1-Benzyloxycarbonyl-5-oxopyrrolidine-2-carboxylic acid(R)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
CAS Number 32159-21-078339-57-8
Molecular Formula C13H13NO5C13H13NO5
Molecular Weight 263.25 g/mol 263.25 g/mol
Physical Form White PowderWhite Powder

Step-by-Step Disposal Protocol

Given that the available safety data sheets for this compound do not classify it as an acutely hazardous substance, the following general disposal procedure for non-hazardous or minimally hazardous chemical waste should be followed.[1]

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep solid this compound waste separate from liquid waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition, with a secure lid to prevent spills.[3]

    • The label should include the full chemical name ("this compound" and its full chemical name), the quantity of waste, and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][5]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[5]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.[3][6]

  • Empty Container Disposal:

    • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6][7]

    • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface the chemical label on the container before disposing of it as regular trash.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_solid Is the waste solid this compound? start->is_solid solid_waste Place in a labeled, sealed, compatible solid waste container. is_solid->solid_waste Yes is_contaminated Is it a contaminated item (e.g., weigh paper, gloves)? is_solid->is_contaminated No store_waste Store waste container in designated Satellite Accumulation Area. solid_waste->store_waste contaminated_waste Place in the solid chemical waste container. is_contaminated->contaminated_waste Yes is_empty_container Is it an empty this compound container? is_contaminated->is_empty_container No contaminated_waste->store_waste triple_rinse Triple-rinse with a suitable solvent. is_empty_container->triple_rinse Yes end End of Disposal Process is_empty_container->end No collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container in regular trash. deface_label->dispose_container dispose_container->end request_pickup Request pickup by Environmental Health & Safety. store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. The user is responsible for compliance with all applicable local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Pyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Pyr-OH, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound, also known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a commonly used building block in peptide synthesis. While specific hazard information is not extensively documented, it is prudent to handle it with the care due to a laboratory chemical. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for handling solid amino acid derivatives.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Minimum thickness of 5 mil (0.127 mm). Change gloves immediately if contaminated.This compound is a carboxylic acid derivative. Nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including weak acids and organic compounds.[1][2][3][4][5] A minimum thickness of 5 mil provides adequate protection against incidental contact.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. In cases of potential splashing or handling larger quantities, chemical safety goggles should be worn.Protects eyes from airborne particles (dust) and potential splashes of solutions containing this compound.[6]
Respiratory Protection For handling small quantities in a well-ventilated area, a dust mask (N95 or equivalent) may be sufficient. For larger quantities or in poorly ventilated areas, a half-mask respirator with organic vapor and acid gas cartridges and a P100 particulate filter is recommended.[7][8][9][10][11]This compound is a solid that can form dust, which may be irritating if inhaled. The organic vapor/acid gas cartridge provides protection against any volatile organic compounds or acidic vapors that may be present, and the P100 filter provides a high level of protection against airborne particulates.[7][8][9][10][11]
Skin and Body Protection A standard laboratory coat should be worn at all times. When handling larger quantities, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.A lab coat protects against spills and contamination of personal clothing. A chemically resistant apron provides an additional layer of protection. Closed-toe shoes protect the feet from spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when transferring or weighing the solid.

  • Avoid generating dust. Use appropriate tools (e.g., a spatula) for handling the solid.

  • Ensure all equipment is clean and dry before use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in a desiccator to prevent moisture absorption.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste this compound: Unused or waste this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with this compound should also be collected in a labeled, sealed container and disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous chemical waste. Once cleaned, the container can be disposed of according to local regulations.

Experimental Protocol: Synthesis of Z-L-Pyroglutamic Acid

The following is a representative protocol for the synthesis of Z-L-Pyroglutamic Acid, a common procedure involving this compound.

Materials:

  • L-Glutamic acid

  • Benzyl chloroformate

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolving L-Glutamic Acid: In a round-bottom flask, dissolve L-glutamic acid in a 1M solution of sodium bicarbonate in water. The solution should be cooled in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate to the cooled solution. Maintain the temperature below 5°C during the addition.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then let it warm to room temperature and stir overnight.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by slowly adding 1M hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Cyclization: The crude N-benzyloxycarbonyl-L-glutamic acid is then cyclized to Z-L-pyroglutamic acid. This can be achieved by heating the crude product under vacuum or by treating it with a dehydrating agent such as acetic anhydride.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps in the safe handling and use of this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Handling and Use cluster_2 Cleanup and Disposal cluster_3 Storage A Receive and Log this compound B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Weigh Solid in Ventilated Area C->D E Perform Experiment (e.g., Synthesis) D->E F Monitor Experiment E->F K Store Unused this compound in a Cool, Dry, Ventilated Area E->K Unused Material G Quench Reaction (if applicable) F->G H Collect Waste (Solid and Liquid) G->H I Decontaminate Glassware and Surfaces H->I J Dispose of Waste via Hazardous Waste Stream I->J

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.